4-Mercaptobenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-sulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOUXQDUYJORQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59177-46-7 | |
| Record name | 4-mercapto-benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Solubility Profile of 4-Mercaptobenzamide: A Technical Guide for Researchers
For immediate release
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Mercaptobenzamide (4-MB), a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining its solubility. This includes detailed experimental protocols and an analysis of its expected solubility based on its molecular structure.
Executive Summary
This compound is a bifunctional organic molecule containing both a thiol (-SH) and an amide (-CONH2) group attached to a benzene ring. These functional groups dictate its polarity and potential for hydrogen bonding, which in turn govern its solubility in various solvents. While precise quantitative data is scarce, qualitative descriptions indicate limited solubility in water and better solubility in organic solvents. This guide presents a standardized methodology for researchers to quantitatively determine the solubility of this compound to support their research and development activities.
Predicted Solubility of this compound
Based on its chemical structure, the following solubility behavior can be anticipated:
-
Aqueous Solvents (e.g., Water, Buffers): The presence of the polar amide group, capable of acting as both a hydrogen bond donor and acceptor, and the weakly acidic thiol group, suggests some degree of water solubility. However, the nonpolar benzene ring is expected to significantly limit its aqueous solubility.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are capable of hydrogen bonding with both the amide and thiol groups of this compound. Therefore, good solubility is expected in these solvents.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): These solvents are excellent hydrogen bond acceptors and can interact favorably with the amide protons of this compound. High solubility is predicted in these solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Due to the overall polarity imparted by the amide and thiol groups, this compound is expected to have poor solubility in nonpolar solvents.
Experimental Protocol for Solubility Determination
The following section outlines a detailed methodology for the experimental determination of this compound solubility.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (e.g., deionized water, methanol, ethanol, DMSO, toluene)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining equilibrium solubility.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
From the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in units such as mg/mL, g/100 mL, or mol/L.
-
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Figure 1. Experimental workflow for solubility determination.
Logical Relationships in Solubility
The solubility of this compound is governed by the principle of "like dissolves like." The interplay between its polar and nonpolar functionalities determines its affinity for different types of solvents.
Figure 2. Factors influencing the solubility of this compound.
Data Presentation
Table 1: Template for Summarizing Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| DMSO | 25 | ||
| Toluene | 25 | ||
| User-defined | User-defined |
Conclusion
This technical guide provides a framework for understanding and determining the solubility of this compound. While specific quantitative data is not currently available, the provided experimental protocol offers a reliable method for researchers to obtain this critical information. The structural characteristics of this compound suggest a favorable solubility profile in polar organic solvents. The generation of precise solubility data will be invaluable for the continued research and development involving this compound.
Technical Guide: 4-Mercaptobenzamide in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Mercaptobenzamide is a sulfur-containing organic compound that has garnered significant interest in the field of drug discovery, particularly as a potential therapeutic agent against the Human Immunodeficiency Virus (HIV). Its mechanism of action involves the inhibition of HIV-1 maturation, a critical step in the viral life cycle. This technical guide provides a comprehensive overview of this compound, including its chemical identity, supplier information, and detailed experimental protocols relevant to its application in antiviral research.
Chemical Identity and Supplier Information
CAS Number: 59177-46-7[1][2][3]
Molecular Formula: C7H7NOS[2][4]
Molecular Weight: 153.20 g/mol [1]
Synonyms: 4-Sulfanylbenzamide, p-mercaptobenzamide[3][4]
The following table summarizes key data for this compound and provides a list of potential suppliers.
| Property | Value | Suppliers |
| CAS Number | 59177-46-7 | Benchchem[1] |
| Molecular Formula | C7H7NOS | AK Scientific[4] |
| Molecular Weight | 153.20 g/mol | Biosynth Biological Technology (Suzhou) Co Ltd[4] |
| IUPAC Name | 4-sulfanylbenzamide | |
| InChI Key | CTOUXQDUYJORQK-UHFFFAOYSA-N | |
| SMILES | C1=CC(=CC=C1C(=O)N)S |
Role in HIV-1 Maturation Inhibition
This compound and its derivatives have been identified as potent inhibitors of HIV-1 maturation.[5][6] The primary target of these compounds is the HIV-1 nucleocapsid protein (NCp7).[5][6]
Mechanism of Action: Targeting the NCp7 Zinc Finger
The HIV-1 NCp7 protein contains two highly conserved zinc finger domains that are crucial for the proper packaging of the viral RNA genome and the subsequent maturation of the virus particle.[7][8] this compound and related compounds act by ejecting the zinc ions from these zinc finger motifs.[8] This zinc ejection leads to the unfolding of the NCp7 protein, disrupting its function and thereby inhibiting viral maturation.[1] The immature virions produced are non-infectious.[5]
The following diagram illustrates the proposed mechanism of action of this compound on the HIV-1 Gag polyprotein processing pathway.
Caption: Inhibition of HIV-1 maturation by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound as an HIV-1 maturation inhibitor.
Synthesis of this compound
Workflow for a potential synthesis route:
Caption: Potential synthesis workflow for this compound.
In Vitro HIV-1 NCp7 Zinc Ejection Assay
This assay is used to determine the ability of a compound to eject zinc from the NCp7 protein. A common method utilizes a zinc-specific fluorescent probe, such as N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide (TSQ).[8]
Materials:
-
Recombinant HIV-1 NCp7 protein
-
This compound (or other test compounds)
-
N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide (TSQ)
-
Assay buffer (e.g., Tris-HCl with NaCl)
-
Fluorometer
Procedure:
-
Prepare a solution of recombinant NCp7 protein in the assay buffer.
-
Add the test compound (this compound) at various concentrations to the NCp7 solution.
-
Incubate the mixture for a defined period at a controlled temperature.
-
Add the TSQ fluorescent probe to the mixture.
-
Measure the increase in fluorescence intensity using a fluorometer. The fluorescence of TSQ increases upon binding to free zinc.
-
The rate and extent of zinc ejection can be quantified by monitoring the change in fluorescence over time.
Analysis of HIV-1 Gag Polyprotein Processing by Western Blot
This method is used to assess the effect of this compound on the proteolytic processing of the Gag polyprotein, which is a hallmark of HIV-1 maturation.
Materials:
-
HIV-1 infected cells (e.g., CEM-SS or human PBMCs)
-
This compound
-
Lysis buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibody against HIV-1 p24 (capsid protein)
-
Secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Chemiluminescent substrate
Procedure:
-
Culture HIV-1 infected cells in the presence of varying concentrations of this compound.
-
After a suitable incubation period, harvest the cells and the virus-containing supernatant.
-
Lyse the cells and pellet the virions from the supernatant.
-
Separate the viral proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for the HIV-1 p24 capsid protein. This will detect both the unprocessed Gag precursor (p55) and the mature p24 protein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
An accumulation of the p55 Gag precursor and a decrease in the mature p24 protein would indicate inhibition of Gag processing and viral maturation.
Workflow for Western Blot Analysis:
Caption: Western blot workflow for Gag processing analysis.
Conclusion
This compound represents a promising class of antiretroviral compounds that target a critical and highly conserved step in the HIV-1 life cycle. Its ability to disrupt the function of the NCp7 zinc finger provides a unique mechanism of action that could be effective against drug-resistant viral strains. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the therapeutic potential of this compound and its derivatives in the ongoing effort to develop new and effective treatments for HIV/AIDS.
References
- 1. Inhibition of HIV Maturation via Selective Unfolding and Cross-Linking of Gag Polyprotein by a Mercaptobenzamide Acetylator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides with cellular anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Methods for the Study of HIV-1 Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. Bot Verification [worthe-it.co.za]
- 8. pnas.org [pnas.org]
The Discovery and History of 4-Mercaptobenzamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Mercaptobenzamide, a sulfur-containing benzamide derivative, has emerged as a molecule of significant interest in medicinal chemistry. Initially explored within the broader class of thiobenzamides, its specific discovery and history are intertwined with the systematic investigation of this chemical space for therapeutic applications. This technical guide provides an in-depth overview of the discovery, history, and key developments related to this compound, with a focus on its synthesis, biological activities, and mechanism of action. Quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided for key methodologies. Visual diagrams generated using Graphviz are included to illustrate important pathways and workflows.
Introduction
This compound (CAS No. 59177-46-7) is an organic compound featuring a benzamide scaffold substituted with a thiol group at the para position.[1][2][3] As a member of the thiobenzamide family, it shares structural similarities with compounds known to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.[4] The presence of both a hydrogen-bond donating and accepting amide group and a reactive thiol group makes this compound a versatile molecule for forming covalent and non-covalent interactions, underpinning its utility in drug design and materials science.[4]
Discovery and Historical Context
The precise historical details of the initial synthesis and characterization of this compound are not prominently documented in readily available literature, suggesting its discovery may have been part of broader synthetic explorations of benzamide or thiophenol derivatives rather than a targeted discovery effort for a specific biological activity. The investigation of thiobenzamides as a class of compounds with potential therapeutic value has a longer history.[5]
A significant milestone in the study of mercaptobenzamides came with the discovery of their potent anti-HIV activity. Research into HIV-1 maturation inhibitors identified mercaptobenzamide thioesters and thioethers as a promising class of compounds with a unique mechanism of action, low toxicity, and a high barrier to viral resistance.[6][7] One such mercaptobenzamide, designated MDH-1-38, has been a focal point of preclinical evaluations for its ability to target the zinc finger of the HIV nucleocapsid protein (NCp7).[8] While the primary literature on MDH-1-38 does not explicitly state its structure is this compound in the abstracts, the general structure of the mercaptobenzamides under investigation in these studies strongly points to this core scaffold.
Synthesis of this compound
While the original synthesis of this compound is not readily found, a plausible and commonly employed synthetic route involves the conversion of a more readily available starting material, such as a p-substituted benzamide or benzoic acid derivative. A general and adaptable laboratory-scale synthesis is outlined below, based on established chemical transformations.
General Synthetic Pathway
A common approach to introduce a thiol group onto an aromatic ring is through the reduction of a sulfonyl chloride or via a Sandmeyer-type reaction from an amino group. Given the availability of 4-aminobenzamide, a potential synthetic route is illustrated below.
References
- 1. 4-Mercapto-benzamide | C7H7NOS | CID 22351612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-mercapto-benzamide CAS#: 59177-46-7 [m.chemicalbook.com]
- 3. 4-mercapto-benzamide | 59177-46-7 [chemicalbook.com]
- 4. This compound | 59177-46-7 | Benchchem [benchchem.com]
- 5. WikiGenes - Tiobenzamide - benzenecarbothioamide [wikigenes.org]
- 6. The structure-activity profile of mercaptobenzamides’ anti-HIV activity suggests that thermodynamics of metabolism is more important than binding affinity to the target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ImQuest Publication Highlight: HIV Screening and Mechanism - ImQuest BioSciences [imquestbio.com]
- 8. Preclinical evaluation of a mercaptobenzamide and its prodrug for NCp7-targeted inhibition of human immunodeficiency virus - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 4-Mercaptobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Mercaptobenzamide, a compound of interest in various fields of chemical and pharmaceutical research. The following sections detail the expected spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Due to the limited availability of published experimental spectra for this compound, this guide utilizes high-quality predicted data for NMR analysis and representative data for IR and UV-Vis spectroscopy based on the analysis of its functional groups and comparison with structurally similar compounds.
Core Data Presentation
The spectroscopic data for this compound is summarized in the tables below for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.7 - 7.9 | Doublet | 2H | Ar-H ortho to -CONH₂ |
| ~7.3 - 7.5 | Doublet | 2H | Ar-H ortho to -SH |
| ~7.2 - 7.6 (broad) | Singlet | 2H | -CONH₂ |
| ~3.4 - 3.6 | Singlet | 1H | -SH |
Note: Predicted data is based on computational models and may vary from experimental results. The broadness of the amide protons is due to quadruple relaxation and exchange.
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~168 - 172 | C=O (Amide) |
| ~138 - 142 | Ar-C attached to -SH |
| ~132 - 136 | Ar-C attached to -CONH₂ |
| ~128 - 130 | Ar-CH ortho to -CONH₂ |
| ~126 - 128 | Ar-CH ortho to -SH |
Note: Predicted data is based on computational models and may vary from experimental results.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3150 | Strong, Broad | N-H stretch (Amide) |
| ~3050 | Medium | Ar-H stretch |
| ~2600 - 2550 | Weak | S-H stretch |
| ~1660 | Strong | C=O stretch (Amide I) |
| ~1600 | Medium | N-H bend (Amide II) |
| ~1480, ~1400 | Medium | Ar C=C stretch |
Note: This data is representative and based on the characteristic absorption frequencies of the functional groups present in this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
| λmax (nm) | Molar Absorptivity (ε) | Solvent |
| ~200 - 220 | High | Ethanol/Methanol |
| ~250 - 270 | Medium to High | Ethanol/Methanol |
Note: This data is an estimation based on the electronic transitions of the benzene ring and its substituents. Actual values may vary depending on the solvent and concentration.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and integration to assign the signals to the respective protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr) for solid-state analysis, or a suitable solvent for solution-state analysis
-
FTIR spectrometer with an appropriate sample holder (e.g., ATR, KBr pellet press)
Procedure (using Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups in this compound (e.g., N-H, C=O, S-H, Ar-H).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of this compound.
Materials:
-
This compound sample
-
Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
From the stock solution, prepare a series of dilutions to a concentration range that gives an absorbance reading between 0.1 and 1.0.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Set the desired wavelength range for scanning (e.g., 190-400 nm).
-
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record the baseline.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the Spectroscopic Analysis of this compound.
Potential Research Areas for 4-Mercaptobenzamide Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-mercaptobenzamide scaffold represents a promising starting point for the development of novel therapeutic agents. Its unique chemical architecture, featuring a thiol group and an amide linkage on a benzene ring, offers versatile opportunities for chemical modification to explore a wide range of biological activities. This technical guide outlines key potential research areas for this compound derivatives, including their exploration as enzyme inhibitors, antibacterial agents, and anticancer therapeutics. Detailed experimental protocols, quantitative data from structurally related compounds, and visualizations of relevant signaling pathways and experimental workflows are provided to facilitate further research and development in this area.
Introduction
The benzamide moiety is a well-established pharmacophore present in numerous approved drugs with diverse therapeutic applications. The addition of a mercapto group at the 4-position introduces a reactive handle for further derivatization and a potential key interaction site with biological targets. The exploration of this compound derivatives is a promising avenue for the discovery of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. This guide aims to provide a comprehensive overview of the most promising research directions for this class of compounds.
Potential Research Areas
Enzyme Inhibition
The structural features of this compound derivatives make them attractive candidates for the design of enzyme inhibitors. The thiol group can act as a zinc-binding group, targeting metalloenzymes, while the benzamide core can be modified to achieve selectivity for the target enzyme's active site.
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes.[1] Their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[1] Sulfonamides are the most well-known class of CA inhibitors, but other zinc-binding moieties, including thiols, have shown promise. The investigation of this compound derivatives as CA inhibitors is a logical and promising research direction.
Proposed Research Workflow:
Caption: Workflow for Carbonic Anhydrase Inhibitor Development.
Receptor Tyrosine Kinases (RTKs) are crucial in cellular signaling pathways that control cell growth, differentiation, and metabolism.[2][3] Dysregulation of RTK signaling is a hallmark of many cancers, making them important therapeutic targets.[2] Benzamide derivatives have been successfully developed as kinase inhibitors. The this compound scaffold can be utilized to design novel kinase inhibitors by targeting cysteine residues in the ATP-binding pocket or by serving as an anchor for building more complex molecules.
Potential Signaling Pathway to Target:
Caption: Simplified RTK Signaling Pathway.
Antibacterial Agents
The emergence of multidrug-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. Benzimidazole derivatives, which share structural similarities with the benzamide core, have demonstrated promising antibacterial activity.[4][5] The thiol group in this compound derivatives could potentially interact with bacterial enzymes or other essential cellular components.
Quantitative Data on Related Compounds:
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Benzimidazole Derivatives | E. coli (tolC-mutant) | 0.125 - 4 | [4] |
| Sulfonamide Derivatives | S. aureus | 64 - 512 |
Anticancer Agents
Benzamide and thiobenzamide derivatives have shown significant potential as anticancer agents through various mechanisms, including the induction of apoptosis and cell cycle arrest.[6][7] The anticancer effects of thiobenzanilides, for instance, have been linked to the loss of mitochondrial membrane potential and the activation of caspase-3.[6]
Potential Mechanism of Action:
Caption: Proposed Apoptotic Pathway for Anticancer Activity.
Quantitative Data on Related Compounds:
| Compound | Cell Line | IC50 (µM) | Reference |
| Benzamide Derivative 13f | HCT116 | 0.30 | [7] |
| Benzamide Derivative 13f | DLD-1 | 2.83 | [7] |
| 4-substituted-3-nitrobenzamide 4a | HCT-116 | 1.904 | [8] |
| 4-substituted-3-nitrobenzamide 4a | MDA-MB435 | 2.111 | [8] |
| 4-substituted-3-nitrobenzamide 4a | HL-60 | 2.056 | [8] |
Experimental Protocols
General Synthesis of N-Substituted this compound Derivatives
This protocol describes a general method for the synthesis of N-substituted this compound derivatives starting from 4-mercaptobenzoic acid.
Workflow Diagram:
Caption: General Synthesis Workflow.
Procedure:
-
Activation of 4-Mercaptobenzoic Acid: To a solution of 4-mercaptobenzoic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or DMF), add a coupling agent such as thionyl chloride (1.2 equivalents) or a combination of EDC (1.2 equivalents) and HOBt (1.2 equivalents). Stir the reaction mixture at room temperature for 1-2 hours.
-
Amide Coupling: To the activated carboxylic acid solution, add the desired primary or secondary amine (1.1 equivalents) and a base such as triethylamine or diisopropylethylamine (2 equivalents). Stir the reaction at room temperature overnight.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted this compound derivative.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow Technique)
This protocol outlines a stopped-flow method for determining the inhibitory activity of compounds against carbonic anhydrase.
Procedure:
-
Enzyme and Substrate Preparation: Prepare a stock solution of purified human carbonic anhydrase (e.g., hCA II) in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.4). Prepare a CO2-saturated solution by bubbling CO2 gas through chilled, deionized water.
-
Inhibitor Preparation: Prepare stock solutions of the test compounds in DMSO.
-
Assay: The assay is performed using a stopped-flow instrument equipped with a spectrophotometer. One syringe contains the enzyme solution and the test compound at various concentrations. The other syringe contains the CO2-saturated water.
-
Measurement: The two solutions are rapidly mixed, and the subsequent pH drop due to the hydration of CO2 is monitored by a pH indicator (e.g., phenol red) at a specific wavelength. The initial rate of the reaction is measured.
-
Data Analysis: The inhibition constant (Ki) is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to the appropriate inhibition model.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[9][10][11]
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).[12]
-
Compound Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]
Conclusion
This compound derivatives represent a versatile and underexplored scaffold in medicinal chemistry. The potential for these compounds to act as enzyme inhibitors, antibacterial agents, and anticancer therapeutics is significant, supported by the known activities of structurally related molecules. The synthetic accessibility and the presence of a reactive thiol group allow for the creation of diverse chemical libraries for screening. This guide provides a foundational framework for initiating research programs focused on this promising class of compounds, with the aim of discovering novel and effective therapeutic agents.
References
- 1. 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are RTK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Receptor Tyrosine Kinase (RTK) Inhibitors | TCI AMERICA [tcichemicals.com]
- 4. SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Synthesis and biological evaluation of thiobenzanilides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. integra-biosciences.com [integra-biosciences.com]
- 11. apec.org [apec.org]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 4-Mercaptobenzamide Self-Assembled Monolayers on Gold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) of 4-Mercaptobenzamide (4-MBA) on gold surfaces offer a versatile platform for a range of applications in research and drug development. The 4-MBA molecule possesses two key functional groups: a thiol (-SH) group that forms a stable covalent bond with gold surfaces, ensuring robust monolayer formation, and a terminal amide (-CONH2) group.[1] This amide group provides sites for hydrogen bonding, making the surface interactive and capable of influencing the adhesion and behavior of biomolecules and cells.[1] These properties make 4-MBA SAMs particularly suitable for applications in biosensing, studies of cell adhesion, and as a surface for investigating drug interactions.
Applications
The unique properties of 4-MBA SAMs on gold lend themselves to several key application areas:
-
Biosensor Development: The amide-terminated surface can be used to immobilize proteins, antibodies, or other biomolecules for the development of highly specific biosensors. The well-defined orientation of the 4-MBA molecules provides a controlled environment for these interactions.
-
Surface-Enhanced Raman Spectroscopy (SERS): Aromatic thiols like 4-MBA are excellent reporters for SERS. When assembled on gold nanoparticles or roughened gold surfaces, they can be used as sensitive probes for detecting changes in the local chemical environment, such as pH.[2][3]
-
Cell Adhesion Studies: The hydrophilicity and hydrogen-bonding capability of the amide groups can influence cell adhesion and proliferation.[3][4] By creating well-defined surfaces with 4-MBA SAMs, researchers can systematically study the effects of surface chemistry on cellular behavior.
-
Drug Development and Screening: 4-MBA functionalized surfaces can serve as a model for studying the interaction of drug candidates with amide-containing biological targets. The controlled surface chemistry allows for reproducible measurements of binding affinities and kinetics.
Quantitative Data Presentation
The following table summarizes typical quantitative data for SAMs on gold. While specific data for 4-MBA is not extensively published, the values for similar aromatic thiol SAMs provide a reasonable approximation.
| Parameter | Technique | Typical Value | Reference |
| Water Contact Angle | Contact Angle Goniometry | 50° - 70° | [2][5] |
| Ellipsometric Thickness | Ellipsometry | 0.8 - 1.5 nm | [6] |
| Surface Coverage | X-ray Photoelectron Spectroscopy (XPS) / Electrochemical Methods | 3.5 - 5.0 x 10^14 molecules/cm^2 | [7] |
| Reductive Desorption Potential | Cyclic Voltammetry | -0.8 to -1.1 V (vs. Ag/AgCl) | N/A |
Note: The exact values can vary depending on the specific experimental conditions, such as the cleanliness of the gold substrate, the concentration of the 4-MBA solution, and the incubation time.
Experimental Protocols
Protocol 1: Formation of this compound SAMs on Gold
This protocol describes the standard procedure for the formation of a 4-MBA SAM on a gold-coated substrate.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
This compound (4-MBA)
-
Absolute Ethanol (200 proof)
-
Sulfuric Acid (H₂SO₄)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Glass beakers and Petri dishes
-
Tweezers
Procedure:
-
Gold Substrate Cleaning:
-
Prepare a Piranha solution by carefully adding 3 parts of concentrated H₂SO₄ to 1 part of 30% H₂O₂. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Immerse the gold substrates in the Piranha solution for 5-10 minutes.
-
Rinse the substrates thoroughly with DI water, followed by a rinse with absolute ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
-
Preparation of 4-MBA Solution:
-
Prepare a 1 mM solution of 4-MBA in absolute ethanol. Ensure the 4-MBA is fully dissolved. Sonication for 5-10 minutes may be necessary.[7]
-
-
SAM Formation:
-
Rinsing and Drying:
-
Remove the substrates from the 4-MBA solution.
-
Rinse the substrates thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the functionalized substrates under a gentle stream of high-purity nitrogen gas.
-
-
Storage:
-
Store the 4-MBA functionalized substrates in a clean, dry environment, such as a desiccator or under nitrogen, until use.
-
Protocol 2: Characterization of 4-MBA SAMs
1. Contact Angle Goniometry:
-
Purpose: To determine the hydrophilicity/hydrophobicity of the SAM-modified surface.
-
Procedure:
-
Place a small droplet (typically 1-5 µL) of DI water on the 4-MBA functionalized surface.
-
Use a contact angle goniometer to measure the angle between the droplet and the surface.
-
Take measurements at multiple locations on the surface to ensure uniformity. A bare gold surface will have a contact angle of approximately 60-80°, while a well-formed 4-MBA SAM is expected to be more hydrophilic due to the amide group.[2][5]
-
2. Ellipsometry:
-
Purpose: To measure the thickness of the 4-MBA monolayer.
-
Procedure:
-
Use a nulling or spectroscopic ellipsometer to measure the change in polarization of light reflected from the surface.
-
Model the surface as a layered structure (e.g., silicon/gold/4-MBA/air) to calculate the thickness of the 4-MBA layer.
-
The expected thickness should be consistent with the length of the 4-MBA molecule.
-
3. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition and chemical state of the surface.
-
Procedure:
-
Place the 4-MBA functionalized substrate in the XPS vacuum chamber.
-
Acquire survey scans to identify the elements present on the surface (Au, C, N, O, S).
-
Acquire high-resolution scans of the Au 4f, C 1s, N 1s, O 1s, and S 2p regions. The presence of nitrogen and the binding energy of the S 2p peak (indicating a gold-thiolate bond) confirm the presence of the 4-MBA monolayer.[6]
-
4. Atomic Force Microscopy (AFM):
-
Purpose: To visualize the topography of the SAM surface.
-
Procedure:
-
Use an AFM in tapping mode to scan the surface of the 4-MBA functionalized substrate.
-
A well-formed SAM should exhibit a smooth, uniform surface, potentially with characteristic domains or grain boundaries of the underlying gold visible.
-
Visualizations
Caption: Experimental workflow for the formation and characterization of 4-MBA SAMs on gold.
Caption: Logical relationship of 4-MBA components to its applications.
Caption: Signaling pathway for drug-surface interaction analysis using 4-MBA SAMs.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of enhanced adhesion of HEK293T cells on SAM-modified ITO surfaces using NMR metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iris.unica.it [iris.unica.it]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Surface functionalization of nanoparticles to control cell interactions and drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formation of 4-Mercaptobenzamide Self-Assembled Monolayers (SAMs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) composed of 4-Mercaptobenzamide offer a versatile platform for modifying surfaces, particularly gold, to introduce specific chemical functionalities. The thiol group of this compound readily forms a strong, organized bond with gold surfaces, while the terminal benzamide group provides a site for further chemical modifications or for mediating specific interactions with biological molecules. This controlled surface functionalization is of significant interest in various fields, including drug discovery, biosensor development, and cell adhesion studies.
These application notes provide a detailed protocol for the formation of high-quality this compound SAMs on gold substrates. Additionally, it outlines key characterization techniques and presents typical quantitative data to ensure reproducibility and quality control.
Data Presentation
Characterization of this compound SAMs is crucial for ensuring the formation of a well-ordered and functional monolayer. The following table summarizes key quantitative parameters that can be used to assess the quality of the formed SAM.
| Parameter | Technique | Typical Value/Range | Notes |
| Water Contact Angle | Goniometry | 60° - 70° | Indicates a moderately hydrophilic surface due to the amide group. |
| Ellipsometric Thickness | Ellipsometry | 1.0 - 1.5 nm | Consistent with a monolayer of this compound molecules oriented on the surface. For comparison, a dodecanethiol SAM has a thickness of approximately 1.6 nm.[1] |
| Reductive Desorption Peak | Cyclic Voltammetry | -0.8 to -1.0 V (vs. Ag/AgCl) in 0.5 M KOH | Characteristic of the desorption of thiol from the gold surface. |
| S 2p Binding Energy | X-ray Photoelectron Spectroscopy (XPS) | ~162 eV (S-Au) and ~163.5 eV (unbound S-H) | The peak at ~162 eV confirms the covalent bonding of sulfur to the gold substrate. The presence of a smaller peak at ~163.5 eV may indicate a less densely packed monolayer with some unbound thiol groups.[2] |
| N 1s Binding Energy | X-ray Photoelectron Spectroscopy (XPS) | ~400 eV | Corresponds to the nitrogen atom in the amide group. |
| C=O Stretch (Amide I) | FTIR Spectroscopy | ~1640-1660 cm⁻¹ | Characteristic vibrational mode of the carbonyl group in the amide functionality. |
| N-H Bending (Amide II) | FTIR Spectroscopy | ~1540-1560 cm⁻¹ | Characteristic vibrational mode of the N-H bond in the amide functionality. |
Experimental Protocols
Substrate Preparation
High-quality SAMs can only be formed on clean, smooth gold surfaces.
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Deionized (DI) water (18 MΩ·cm)
-
Ethanol (absolute)
-
Nitrogen gas (high purity)
Procedure:
-
Immerse the gold substrates in piranha solution for 10-15 minutes.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Rinse with ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Use the substrates immediately for SAM formation to prevent contamination.
Preparation of this compound Solution
Materials:
-
This compound powder
-
Absolute ethanol
Procedure:
-
Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve 1.53 mg of this compound in 10 mL of absolute ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
Formation of this compound SAMs
Procedure:
-
Place the clean, dry gold substrates in a clean glass container.
-
Immerse the substrates in the 1 mM this compound solution. Ensure the entire gold surface is covered.
-
Incubate for 18-24 hours at room temperature in a vibration-free and dust-free environment. To minimize oxidation, the container can be purged with nitrogen or argon before sealing.
-
After incubation, remove the substrates from the solution.
-
Rinse the substrates thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the SAM-coated substrates under a gentle stream of high-purity nitrogen gas.
-
Store the functionalized substrates in a clean, dry environment until further use.
Visualizations
Applications in Drug Development
The ability to present a defined chemical functionality on a surface makes this compound SAMs a valuable tool in various stages of drug development.
-
High-Throughput Screening (HTS): The amide group of the SAM can be further functionalized with specific receptors or enzymes. These functionalized surfaces can then be used in HTS assays to identify small molecules that bind to the immobilized target. Label-free detection methods, such as surface plasmon resonance (SPR), can be employed to monitor these binding events in real-time.
-
Cell Adhesion and Drug Screening: The surface properties of the SAM can be tailored to control cell adhesion. This is particularly useful for developing cell-based assays to screen for drugs that modulate cell-matrix or cell-cell interactions. The defined surface chemistry allows for more reproducible and biologically relevant cell culture models compared to traditional plastic surfaces.
-
Targeted Drug Delivery: The benzamide group can be chemically modified to attach targeting ligands, such as antibodies or peptides. Nanoparticles coated with these functionalized SAMs can then be used to deliver therapeutic agents specifically to diseased cells or tissues, enhancing efficacy and reducing off-target effects.[[“]][[“]][5]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Water Contact Angle (>80°) | Incomplete SAM formation or contamination. | Ensure substrate is scrupulously clean. Use fresh, high-purity solvent and thiol. Increase immersion time. |
| Low Water Contact Angle (<50°) | Multilayer formation or surface oxidation. | Decrease thiol concentration. Ensure thorough rinsing after incubation. Use fresh substrates. |
| Poor Reproducibility | Inconsistent substrate cleaning or solution preparation. | Standardize the cleaning protocol. Use freshly prepared solutions for each experiment. Control environmental factors like temperature and humidity. |
| No Reductive Desorption Peak | No SAM formation or poor electrical contact. | Verify substrate cleanliness and solution preparation. Check the electrochemical setup and ensure good contact between the substrate and the electrode. |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. eag.com [eag.com]
- 3. Surface functionalization strategies for targeted drug delivery nanoparticles - Consensus [consensus.app]
- 4. Surface functionalization strategies for targeted drug delivery nanoparticles - Consensus [consensus.app]
- 5. taylorfrancis.com [taylorfrancis.com]
Application Notes and Protocols for 4-Mercaptobenzamide as a Molecular Linker
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific established protocols or quantitative data for the use of 4-Mercaptobenzamide as a molecular linker. The following application notes and protocols are based on the general principles of bioconjugation and surface chemistry involving thiol-containing compounds. These are intended as a starting point for research and development, and users should be aware that optimization and validation are essential.
Introduction
This compound is a bifunctional molecule featuring a thiol (-SH) group and an amide (-CONH2) group. The thiol group provides a reactive handle for covalent attachment to various substrates, including maleimide-functionalized molecules and gold surfaces. The amide group can potentially be modified or participate in hydrogen bonding interactions. This combination makes this compound a candidate for use as a molecular linker in bioconjugation, drug delivery, and surface functionalization applications.
Potential Applications
-
Bioconjugation: Linking therapeutic agents, imaging labels, or other molecules to proteins, peptides, or other biomolecules.
-
Surface Functionalization: Creating self-assembled monolayers (SAMs) on gold surfaces for biosensor development or controlled cell adhesion studies.
-
Nanoparticle Modification: Functionalizing nanoparticles for targeted drug delivery or diagnostic applications.
Data Presentation
As no specific quantitative data for this compound is available, the following tables are illustrative examples of the types of data that should be generated during experimental validation.
Table 1: Illustrative Reaction Conditions for this compound Conjugation to a Maleimide-Activated Protein
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Buffer | Phosphate Buffered Saline (PBS), pH 7.2 | HEPES Buffer, pH 7.0 | Tris Buffer, pH 7.5 |
| Temperature | 4°C | Room Temperature (20-25°C) | 37°C |
| Reaction Time | 2 hours | 1 hour | 4 hours |
| Molar Ratio (Linker:Protein) | 10:1 | 20:1 | 5:1 |
| Quenching Agent | N-ethylmaleimide | L-cysteine | Dithiothreitol (DTT) |
| Hypothetical Yield (%) | 85% | 92% | 78% |
Table 2: Illustrative Characterization Data for a this compound-Drug Conjugate
| Analytical Method | Parameter Measured | Illustrative Result |
| Mass Spectrometry | Molecular Weight of Conjugate | Expected mass + linker mass |
| UV-Vis Spectroscopy | Drug-to-Antibody Ratio (DAR) | 3.5 |
| Size Exclusion Chromatography | Purity and Aggregation | >95% monomer |
| In vitro Cell Viability Assay | IC50 | 10 nM |
| Stability Assay (in serum) | Half-life of the conjugate | 7 days |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Maleimide-Activated Protein
This protocol describes a general procedure for conjugating this compound to a protein that has been functionalized with maleimide groups, a common strategy for thiol-reactive conjugation.
Materials:
-
Maleimide-activated protein
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.2, degassed)
-
Quenching solution (e.g., 1 M N-ethylmaleimide or L-cysteine in reaction buffer)
-
Desalting column or dialysis cassette
-
Analytical equipment (e.g., UV-Vis spectrophotometer, mass spectrometer)
Procedure:
-
Dissolve Reagents: Dissolve the maleimide-activated protein in the reaction buffer to a final concentration of 1-10 mg/mL. Separately, prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or DMF) and then dilute it in the reaction buffer.
-
Reaction Incubation: Add the this compound solution to the protein solution at a desired molar excess (e.g., 10-fold to 20-fold). Incubate the reaction mixture at room temperature or 4°C with gentle stirring for 1-2 hours.
-
Quenching: Add the quenching solution to the reaction mixture to cap any unreacted maleimide groups. Incubate for an additional 15-30 minutes.
-
Purification: Remove excess this compound and quenching agent by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
Characterization: Characterize the resulting conjugate to determine the degree of labeling (e.g., using UV-Vis spectroscopy if the linker or attached molecule has a chromophore), confirm the covalent attachment (e.g., via mass spectrometry), and assess the purity and stability.
Protocol 2: Formation of a this compound Self-Assembled Monolayer (SAM) on a Gold Surface
This protocol outlines the steps for creating a self-assembled monolayer of this compound on a gold surface, which can be used for subsequent molecular immobilization.
Materials:
-
Gold-coated substrate (e.g., glass slide, silicon wafer)
-
This compound
-
Anhydrous ethanol
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED
-
Nitrogen gas source
-
Sonicator
-
Surface analysis instrumentation (e.g., contact angle goniometer, XPS, AFM)
Procedure:
-
Substrate Cleaning:
-
Sonicate the gold substrate in ethanol for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Immerse the substrate in Piranha solution for 5-10 minutes to remove organic contaminants. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse extensively with deionized water and dry under a stream of nitrogen.
-
-
SAM Formation:
-
Prepare a 1-10 mM solution of this compound in anhydrous ethanol.
-
Immerse the clean, dry gold substrate into the this compound solution.
-
Allow the self-assembly process to occur for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse thoroughly with ethanol to remove non-specifically adsorbed molecules.
-
Dry the functionalized substrate under a stream of nitrogen.
-
-
Characterization:
-
Characterize the SAM-coated surface to confirm its formation and quality. This can include measuring the water contact angle (which should change significantly after SAM formation), analyzing the surface elemental composition with X-ray Photoelectron Spectroscopy (XPS), and visualizing the surface topography with Atomic Force Microscopy (AFM).
-
Mandatory Visualizations
Application Notes and Protocols for 4-Mercaptobenzamide in Single-Molecule Junction Fabrication
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Mercaptobenzamide (MBAm) is a molecule of significant interest in the field of molecular electronics. Its structure, featuring a thiol group for anchoring to gold electrodes and a benzamide group, allows for the formation of stable single-molecule junctions. Notably, MBAm exhibits distinct bimodal conductance states, making it a compelling candidate for fundamental studies of charge transport and the development of molecular-scale electronic components. These application notes provide a summary of the known quantitative data for MBAm junctions and a detailed set of protocols for their fabrication and characterization using the Scanning Tunneling Microscope-Break Junction (STM-BJ) technique.
Quantitative Data
The primary quantitative characteristic of this compound in a single-molecule junction is its bimodal conductance. This behavior is attributed to tautomerization of the amide linkage within the junction, leading to two distinct electronic pathways. The two conductance states have been experimentally determined and are summarized in the table below.
| Conductance State | Value (G₀) | Description |
| High Conductance (GH) | 10-1.78 | Attributed to one tautomeric state of the amide bond.[1] |
| Low Conductance (GL) | 10-2.72 | Attributed to the other tautomeric state of the amide bond.[1] |
G₀ is the quantum of conductance, approximately 7.748 x 10⁻⁵ S.
Experimental Protocols
The following protocols are based on established methodologies for the fabrication of single-molecule junctions with aromatic thiols using the STM-BJ technique. While specific parameters for this compound may require optimization, these provide a robust starting point for experimentation.
Protocol 1: Substrate Preparation - Au(111) on Mica
-
Cleaving Mica: Mechanically cleave mica sheets to obtain a fresh, atomically flat surface.
-
Gold Deposition: Deposit a 100-200 nm layer of gold onto the freshly cleaved mica substrate via thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr).
-
Annealing: Anneal the gold-coated mica substrate to create large Au(111) terraces. This can be achieved by flame annealing with a hydrogen flame until the substrate glows orange-red for a few minutes, followed by slow cooling in an inert atmosphere (e.g., nitrogen or argon).
Protocol 2: Solution Preparation
-
Solvent Selection: Choose a suitable non-polar solvent. While the optimal solvent for this compound is not definitively established in the provided literature, common choices for similar molecules include 1,2,4-trichlorobenzene (TCB) or a mixture of mesitylene and tetrahydrofuran (e.g., 4:1 v/v).
-
Concentration: Prepare a solution of this compound with a concentration in the range of 0.1 mM to 1 mM. A starting concentration of 0.5 mM is recommended.
-
Sonication: Sonicate the solution for 10-15 minutes to ensure complete dissolution of the this compound.
Protocol 3: Self-Assembled Monolayer (SAM) Formation (Optional but Recommended)
-
Immersion: Immerse the freshly annealed Au(111) substrate into the this compound solution for a period of 12-24 hours to allow for the formation of a self-assembled monolayer.
-
Rinsing: After immersion, gently rinse the substrate with the pure solvent to remove any physisorbed molecules.
-
Drying: Dry the substrate under a gentle stream of inert gas (e.g., nitrogen).
Protocol 4: STM-BJ Measurement
-
Tip Preparation: Use a mechanically cut or electrochemically etched gold wire (e.g., 0.25 mm diameter) as the STM tip.
-
Junction Formation:
-
Mount the Au(111) substrate in the STM.
-
Introduce a small drop of the this compound solution onto the substrate surface.
-
Repeatedly drive the gold STM tip into and out of contact with the Au(111) substrate at a controlled rate.
-
-
Data Acquisition:
-
Apply a constant bias voltage (e.g., 100 mV) between the tip and the substrate.
-
Record the current as the tip is withdrawn from the substrate, generating a conductance-versus-displacement trace.
-
Collect thousands of individual traces to build a statistically significant dataset.
-
Protocol 5: Data Analysis
-
Conductance Trace Selection: Filter the collected traces to select those that show clear conductance plateaus below 1 G₀, which are characteristic of single-molecule junction formation.
-
Histogram Construction:
-
Generate a 1D conductance histogram by plotting the frequency of occurrence of each conductance value from the selected traces.
-
Construct a 2D conductance-displacement histogram to visualize the correlation between conductance and junction elongation.
-
-
Peak Fitting: Fit the peaks in the 1D conductance histogram with Gaussian functions to determine the most probable conductance values for the high and low conductance states of this compound.
Visualizations
The following diagrams illustrate the key processes in the fabrication and function of this compound single-molecule junctions.
Caption: Experimental workflow for single-molecule junction fabrication and characterization.
Caption: Tautomerization of this compound leading to two distinct conductance states.
References
Application Notes and Protocols for Surface Functionalization with 4-Mercaptobenzamide for Biosensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 4-Mercaptobenzamide for the surface functionalization of biosensors. The following sections detail the principles, experimental protocols, and expected performance data for the creation of robust and sensitive biosensing platforms.
Introduction
Surface functionalization is a critical step in the development of high-performance biosensors. The choice of surface chemistry dictates the stability, orientation, and bioactivity of the immobilized bioreceptors, which in turn influences the sensitivity and specificity of the assay. This compound is a versatile bifunctional linker molecule suitable for the functionalization of gold surfaces. Its thiol group forms a stable self-assembled monolayer (SAM) on gold substrates, while the terminal benzamide group can be readily converted to a carboxylic acid. This carboxylic acid can then be activated to covalently immobilize proteins, antibodies, and other amine-containing biomolecules in a controlled manner. This method provides a stable and reproducible surface for a wide range of biosensing applications, from disease diagnostics to drug discovery.
Principle of Surface Functionalization
The functionalization process using this compound involves a three-stage process:
-
Self-Assembled Monolayer (SAM) Formation: this compound molecules spontaneously form a dense, ordered monolayer on a gold surface via the strong affinity of the thiol group for gold.
-
Surface Activation (Hydrolysis): The terminal benzamide group is hydrolyzed to a carboxylic acid group under basic conditions. This step is crucial for preparing the surface for subsequent biomolecule immobilization.
-
Biomolecule Immobilization: The newly formed carboxyl groups are activated using a two-step carbodiimide reaction with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The activated surface then readily reacts with primary amines on the target biomolecule (e.g., lysine residues in a protein) to form stable amide bonds.
Experimental Protocols
Materials and Reagents
-
Gold-coated sensor substrates (e.g., chips, electrodes)
-
This compound
-
Ethanol (absolute)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Target biomolecule (e.g., antibody, protein) in an appropriate buffer
-
Ethanolamine or other blocking agent
-
High-purity water
Protocol for Surface Functionalization and Biomolecule Immobilization
Step 1: Substrate Preparation
-
Clean the gold substrates by sonicating in ethanol for 15 minutes, followed by rinsing with copious amounts of high-purity water.
-
Dry the substrates under a stream of dry nitrogen gas.
-
Treat the substrates with UV/Ozone for 15-20 minutes to remove any organic contaminants.
Step 2: this compound SAM Formation
-
Prepare a 1-10 mM solution of this compound in absolute ethanol.
-
Immerse the clean, dry gold substrates in the this compound solution.
-
Incubate for 18-24 hours at room temperature in a dark, vibration-free environment to allow for the formation of a well-ordered SAM.
-
After incubation, remove the substrates and rinse thoroughly with ethanol to remove any non-specifically adsorbed molecules.
-
Dry the substrates under a stream of dry nitrogen gas.
Step 3: Hydrolysis of Benzamide to Carboxylic Acid
-
Prepare a 0.1 M NaOH solution in high-purity water.
-
Immerse the this compound functionalized substrates in the NaOH solution.
-
Heat the solution at 60-70°C for 1-2 hours to facilitate the hydrolysis of the benzamide group.
-
After hydrolysis, rinse the substrates extensively with high-purity water to remove any residual NaOH.
-
To protonate the carboxylate groups, dip the substrates briefly in a dilute HCl solution (e.g., 0.01 M) and then rinse again with high-purity water.
-
Dry the substrates under a stream of dry nitrogen gas. The surface is now functionalized with 4-mercaptobenzoic acid.
Step 4: Activation of Carboxyl Groups with EDC/NHS
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in MES buffer (pH 5.5-6.5).
-
Immerse the carboxyl-terminated substrates in the EDC/NHS solution.
-
Incubate for 15-30 minutes at room temperature with gentle agitation. This reaction activates the carboxyl groups by forming a semi-stable NHS ester.
-
After activation, rinse the substrates with PBS (pH 7.4) to remove excess EDC and NHS.
Step 5: Immobilization of Biomolecules
-
Immediately after activation, immerse the substrates in a solution of the target biomolecule (e.g., 10-100 µg/mL antibody in PBS, pH 7.4).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. The primary amine groups on the biomolecule will react with the NHS esters on the surface to form stable amide bonds.
-
After immobilization, rinse the substrates with PBS to remove any unbound biomolecules.
Step 6: Blocking of Unreacted Sites
-
To prevent non-specific binding of other molecules during the assay, block any remaining active NHS esters.
-
Immerse the substrates in a 1 M ethanolamine solution (pH 8.5) or a solution of bovine serum albumin (BSA) for 30 minutes at room temperature.
-
Rinse the substrates thoroughly with PBS and high-purity water.
-
Dry the functionalized biosensor surface under a stream of dry nitrogen gas. The biosensor is now ready for use.
Data Presentation
The following tables summarize representative quantitative data for biosensors functionalized with mercapto-aromatic acids, which are structurally similar to hydrolyzed this compound. This data provides an indication of the expected performance characteristics.
Table 1: Surface Characterization Data for 4-Mercaptobenzoic Acid SAM on Gold
| Characterization Technique | Parameter | Typical Value | Reference |
| X-ray Photoelectron Spectroscopy (XPS) | Surface Coverage | Increases in the order: Thiophenol < 4-Mercaptophenol < 4-Mercaptobenzoic Acid | [1] |
| Ellipsometry | Film Thickness | Monolayer formation confirmed | [1] |
| Contact Angle Goniometry | Surface Hydrophilicity | Homogeneous and hydrophilic surface | [1] |
Table 2: Performance of Biosensors Utilizing Mercapto-Aromatic Acid Functionalization
| Biosensor Type | Analyte | Linker | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |
| SERS Sensor | Heparin | 4-Mercaptobenzoic Acid | Surface-Enhanced Raman Spectroscopy | 0.05 - 20 ng/mL | 0.03 ng/mL | [2] |
| Colorimetric Sensor | Bacteria (Gram-negative and Gram-positive) | 4-Mercaptophenylboronic Acid | Colorimetric | Not specified | Not specified | [3] |
| Electrochemical Immunosensor | Aβ peptide | 3-Mercaptopropionic Acid | Electrochemical | 1 fg/mL - 1 ng/mL | 0.146 fg/mL (in buffer) | [1] |
Visualization of Workflows and Pathways
Experimental Workflow for Biosensor Preparation
Caption: Experimental workflow for biosensor fabrication.
Signaling Pathway for Biomolecule Immobilization
Caption: Chemical pathway for biomolecule immobilization.
References
- 1. SAM-Support-Based Electrochemical Sensor for Aβ Biomarker Detection of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An ultrasensitive “turn-off” SERS sensor for quantitatively detecting heparin based on 4-mercaptobenzoic acid functionalized gold nanoparticles - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Colorimetric Sensing of Gram-Negative and Gram-Positive Bacteria Using 4-Mercaptophenylboronic Acid-Functionalized Gold Nanoparticles in the Presence of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
4-Mercaptobenzamide applications in surface-enhanced Raman spectroscopy (SERS)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Mercaptobenzamide (4-MBA) is a versatile molecule extensively utilized in Surface-Enhanced Raman Spectroscopy (SERS) as a Raman reporter. Its aromatic structure provides a strong and distinct Raman signal, while the thiol group allows for straightforward self-assembly onto plasmonic metal surfaces such as gold and silver nanoparticles. A key feature of 4-MBA is the pH-dependent nature of its Raman spectrum, making it an excellent candidate for pH sensing in various environments, including intracellular applications. This document provides detailed application notes and experimental protocols for the use of 4-MBA in SERS-based analysis.
Application Notes
Intracellular pH Sensing
One of the most significant applications of 4-MBA in SERS is the measurement of intracellular pH. The vibrational modes of the carboxyl group of 4-MBA are sensitive to the surrounding pH, leading to predictable and measurable changes in the SERS spectrum. Specifically, the ratio of the intensities of the carboxylate symmetric stretching (~1410 cm⁻¹) and the ring breathing mode (~1078 cm⁻¹) can be used to create a ratiometric calibration for pH measurement. This provides a robust method for monitoring pH changes in real-time within living cells, which is crucial for studying cellular processes, disease progression, and the efficacy of drug delivery systems.
Advantages:
-
High Sensitivity: SERS provides a massive enhancement of the Raman signal, enabling detection at very low concentrations.
-
Ratiometric Measurement: The use of intensity ratios minimizes the influence of fluctuations in nanoparticle concentration and laser power, leading to more accurate and reproducible measurements.
-
Non-invasive: SERS imaging can be performed on living cells with minimal perturbation.
Biosensor Development
4-MBA can be incorporated into SERS-based biosensors as a stable and sensitive reporter molecule. By functionalizing nanoparticles with both 4-MBA and a biorecognition element (e.g., an antibody or aptamer), it is possible to create assays for the detection of specific biomarkers. The intense and recognizable spectrum of 4-MBA provides the signaling component of the sensor.
Substrate Performance and Optimization
Due to its strong and reliable SERS signal, 4-MBA is often used as a model analyte to evaluate the performance of new SERS substrates. The enhancement factor (EF) of a substrate can be calculated by comparing the SERS signal of 4-MBA with its normal Raman signal at a known concentration. This allows for the standardization and comparison of different SERS platforms.
Quantitative Data Summary
The following table summarizes key quantitative parameters reported in the literature for SERS applications of 4-MBA.
| Parameter | Value | SERS Substrate | Application | Reference |
| Limit of Detection | 10⁻¹⁷ M | Ag@TiO₂ Nanocavities | Molecular Detection | [1] |
| Enhancement Factor (EF) | ~10³ (vs. individual nanospheres) | Silver Nanoparticle-on-Mirror | Molecular Detection | [2] |
| pH Sensing Range | pH 6.0 - 8.0 | Silver Nanoparticles | Intracellular pH Sensing | [3] |
| Key pH-Sensitive Peaks | ~1410 cm⁻¹ (COO⁻ stretch), ~1700 cm⁻¹ (COOH stretch), ~1580 cm⁻¹ (ring mode) | Gold Nanostars | Intracellular pH Sensing | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4-MBA-Functionalized Gold Nanoparticles
This protocol describes the synthesis of citrate-stabilized gold nanoparticles (AuNPs) and their subsequent functionalization with 4-MBA.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄)
-
Trisodium citrate
-
This compound (4-MBA)
-
Ethanol
-
Deionized water
Procedure:
-
Gold Nanoparticle Synthesis (Turkevich Method):
-
Bring 100 mL of 0.01% (w/v) HAuCl₄ solution to a rolling boil in a clean flask with vigorous stirring.
-
Rapidly add 4 mL of 1% (w/v) trisodium citrate solution to the boiling HAuCl₄ solution.
-
The solution color will change from yellow to blue and finally to a stable ruby red, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15 minutes.
-
Remove from heat and allow the solution to cool to room temperature.
-
-
Functionalization with 4-MBA:
-
Prepare a 1 mM solution of 4-MBA in ethanol.
-
Add the 4-MBA solution to the AuNP colloid with gentle stirring. The final concentration of 4-MBA should be in the micromolar range (e.g., 10 µM).
-
Allow the solution to incubate for at least 2 hours at room temperature to ensure self-assembly of the 4-MBA monolayer on the AuNP surface.
-
The 4-MBA functionalized AuNPs are now ready for use. For long-term storage, keep at 4°C.
-
Protocol 2: SERS Measurement of Intracellular pH
This protocol outlines the procedure for introducing 4-MBA functionalized AuNPs into living cells and performing SERS mapping to determine intracellular pH.
Materials:
-
4-MBA functionalized AuNPs (from Protocol 1)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cultured cells on a Raman-compatible substrate (e.g., quartz coverslip)
-
Buffers of known pH for calibration
Procedure:
-
Calibration Curve Generation:
-
Resuspend the 4-MBA functionalized AuNPs in buffers of known pH (e.g., ranging from pH 5.0 to 8.0).
-
Acquire SERS spectra for each pH standard using a Raman microscope.
-
Calculate the ratio of the integrated intensities of the pH-sensitive peaks (e.g., I₁₄₁₀ / I₁₀₇₈).
-
Plot the intensity ratio as a function of pH to generate a calibration curve.
-
-
Cellular Incubation:
-
Culture cells to the desired confluency on a quartz coverslip.
-
Replace the cell culture medium with a medium containing the 4-MBA functionalized AuNPs (e.g., at a concentration of 0.1 nM).
-
Incubate the cells for a sufficient period (e.g., 4-24 hours) to allow for nanoparticle uptake.
-
After incubation, gently wash the cells three times with PBS to remove excess nanoparticles.
-
Add fresh cell culture medium to the cells before SERS imaging.
-
-
SERS Imaging and pH Mapping:
-
Place the coverslip with the cells on the stage of a Raman microscope.
-
Acquire SERS spectra from different locations within the cells by raster scanning the desired area.
-
For each acquired spectrum, calculate the intensity ratio of the pH-sensitive peaks.
-
Use the calibration curve to convert the intensity ratios into pH values, generating a map of intracellular pH.
-
Visualizations
Caption: Workflow for intracellular pH sensing using 4-MBA SERS probes.
Caption: Principle of 4-MBA SERS-based pH sensing.
References
Application Notes and Protocols for the Electrochemical Analysis of 4-Mercaptobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Mercaptobenzamide is a thiol-containing compound of interest in various fields, including materials science and drug development, due to its ability to form self-assembled monolayers (SAMs) on noble metal surfaces and its potential redox activity. Understanding the electrochemical behavior of this compound is crucial for its application in sensors, molecular electronics, and for studying its interactions in biological systems. These application notes provide a detailed experimental setup and protocols for the electrochemical characterization of this compound on a gold electrode surface using cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS).
Principle
The electrochemical analysis of this compound primarily involves the formation of a stable self-assembled monolayer on a gold electrode via the strong affinity of the thiol (-SH) group for the gold surface. Once the monolayer is formed, its electrochemical properties can be investigated. The thiol group of this compound is susceptible to electrochemical oxidation, typically leading to the formation of a disulfide bond between adjacent molecules on the electrode surface. This process can be monitored and characterized by techniques such as cyclic voltammetry, which provides information about the redox potentials and kinetics of the reaction. Electrochemical impedance spectroscopy is employed to probe the interfacial properties of the SAM-modified electrode, offering insights into the packing density and barrier properties of the monolayer.
Apparatus and Reagents
-
Potentiostat/Galvanostat with software for cyclic voltammetry and electrochemical impedance spectroscopy.
-
Three-electrode electrochemical cell:
-
Working Electrode: Polycrystalline gold disk electrode (e.g., 2 mm diameter).
-
Reference Electrode: Ag/AgCl (3 M KCl).
-
Counter Electrode: Platinum wire or graphite rod.
-
-
Polishing materials: Alumina slurries (1.0, 0.3, and 0.05 µm) and polishing pads.
-
Sonicator .
-
Nitrogen gas (99.99% purity) for deaeration.
-
Chemicals:
-
This compound (C₇H₇NOS)
-
Ethanol (absolute)
-
Sulfuric acid (H₂SO₄, 98%)
-
Potassium chloride (KCl)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Deionized water (18.2 MΩ·cm)
-
Experimental Protocols
Preparation of the Gold Working Electrode
-
Mechanical Polishing:
-
Polish the gold electrode surface with alumina slurries of decreasing particle size (1.0, 0.3, and finally 0.05 µm) on a polishing pad for 5 minutes with each slurry.
-
Rinse the electrode thoroughly with deionized water between each polishing step.
-
-
Sonication:
-
Sonicate the polished electrode in deionized water for 5 minutes to remove any adhered alumina particles.
-
Sonicate in ethanol for another 5 minutes to degrease the surface.
-
Rinse thoroughly with deionized water and dry under a gentle stream of nitrogen.
-
-
Electrochemical Cleaning:
-
In a 0.5 M H₂SO₄ solution, perform cyclic voltammetry by scanning the potential between -0.2 V and +1.5 V vs. Ag/AgCl at a scan rate of 100 mV/s until a reproducible voltammogram characteristic of a clean gold electrode is obtained.
-
Rinse the electrode with deionized water and dry under nitrogen.
-
Formation of this compound Self-Assembled Monolayer (SAM)
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immerse the freshly cleaned and dried gold electrode into the this compound solution.
-
Allow the self-assembly process to proceed for at least 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
After incubation, remove the electrode from the solution and rinse it thoroughly with ethanol to remove any physisorbed molecules, followed by a final rinse with deionized water.
-
Dry the SAM-modified electrode under a gentle stream of nitrogen.
Cyclic Voltammetry (CV) Analysis
-
Assemble the three-electrode cell with the this compound SAM-modified gold electrode as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.
-
Use a 0.1 M KCl solution in deionized water as the supporting electrolyte. For studying the oxidation of the thiol group, a 0.05 M H₂SO₄ solution can be used.[1]
-
Deaerate the electrolyte solution by bubbling with high-purity nitrogen gas for at least 15 minutes before the measurement and maintain a nitrogen atmosphere over the solution during the experiment.
-
Record the cyclic voltammogram by scanning the potential from an initial potential where no faradaic reaction occurs (e.g., 0.0 V) to a potential sufficiently positive to induce oxidation (e.g., +1.0 V) and then reversing the scan back to the initial potential.
-
Vary the scan rate (e.g., 20, 50, 100, 150, 200 mV/s) to investigate the kinetics of the electrochemical process.
Electrochemical Impedance Spectroscopy (EIS) Analysis
-
Use the same three-electrode setup as for the CV analysis.
-
Prepare an electrolyte solution containing a redox probe, typically 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] (1:1 mixture) in 0.1 M KCl.
-
Set the DC potential to the formal potential of the [Fe(CN)₆]³⁻/⁴⁻ redox couple (approximately +0.22 V vs. Ag/AgCl).
-
Apply a small amplitude AC potential (e.g., 10 mV) over a wide frequency range (e.g., from 100 kHz to 0.1 Hz).
-
Record the impedance data and present it as a Nyquist plot (Z' vs. -Z'').
Data Presentation
Quantitative data from the electrochemical experiments should be summarized for clear comparison. The following tables present expected parameters and illustrative data based on the electrochemical behavior of similar aromatic thiols, such as 4-aminothiophenol.
Table 1: Experimental Parameters for Cyclic Voltammetry of this compound SAM on Gold Electrode.
| Parameter | Value |
| Working Electrode | Gold Disk (2 mm diameter) |
| Reference Electrode | Ag/AgCl (3 M KCl) |
| Counter Electrode | Platinum Wire |
| Electrolyte | 0.05 M H₂SO₄ |
| Potential Range | 0.0 V to +1.0 V vs. Ag/AgCl |
| Scan Rates | 20, 50, 100, 150, 200 mV/s |
| Temperature | Room Temperature (25 °C) |
Table 2: Illustrative Cyclic Voltammetry Data for the Oxidation of this compound SAM.
Note: This data is hypothetical and based on the expected behavior of aromatic thiols. Actual values may vary.
| Scan Rate (mV/s) | Anodic Peak Potential (Eₚₐ, V) | Anodic Peak Current (Iₚₐ, µA) |
| 20 | ~ +0.65 | ~ 5 |
| 50 | ~ +0.68 | ~ 8 |
| 100 | ~ +0.72 | ~ 12 |
| 150 | ~ +0.75 | ~ 15 |
| 200 | ~ +0.78 | ~ 18 |
Table 3: Experimental Parameters for Electrochemical Impedance Spectroscopy.
| Parameter | Value |
| Working Electrode | Bare Gold & 4-MB SAM/Gold |
| Reference Electrode | Ag/AgCl (3 M KCl) |
| Counter Electrode | Platinum Wire |
| Electrolyte | 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl |
| DC Potential | +0.22 V vs. Ag/AgCl |
| AC Amplitude | 10 mV |
| Frequency Range | 100 kHz to 0.1 Hz |
Table 4: Illustrative Electrochemical Impedance Spectroscopy Data.
Note: This data is hypothetical and serves for comparative purposes.
| Electrode | Charge Transfer Resistance (Rct, Ω) | Double Layer Capacitance (Cdl, µF/cm²) |
| Bare Gold Electrode | ~ 200 | ~ 20 |
| This compound SAM/Gold | > 10 kΩ | ~ 2 |
Visualizations
References
Application Notes and Protocols: 4-Mercaptobenzamide for Nanoparticle Surface Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the surface modification of nanoparticles using 4-mercaptobenzamide. This functionalization is a key step in the development of advanced nanoparticle systems for various biomedical applications, including targeted drug delivery, bio-sensing, and medical imaging. The benzamide group can participate in hydrogen bonding, which may enhance interactions with biological targets, while the thiol group allows for strong anchoring to the surface of noble metal nanoparticles such as gold and silver.
Application Overview
This compound is a versatile surface modifying agent for nanoparticles, offering several advantages:
-
Strong Surface Anchoring: The thiol group forms a stable covalent bond with the surface of gold and silver nanoparticles, ensuring a robust and durable coating.
-
Biocompatibility: While specific data for this compound is evolving, nanoparticles functionalized with similar aromatic thiol compounds have been shown to be biocompatible.
-
Enhanced Cellular Interaction: The amide group can engage in hydrogen bonding, potentially improving the interaction of nanoparticles with cell surfaces and biomolecules. This can be advantageous for cellular uptake and targeted delivery.
-
Platform for Further Functionalization: The aromatic ring and amide group can serve as points for further chemical modification, allowing for the attachment of targeting ligands, drugs, or imaging agents.
Primary Applications:
-
Drug Delivery: Serves as a stabilizing layer for nanoparticles carrying therapeutic agents. The surface chemistry can influence drug loading and release kinetics.
-
Biosensing: Utilized in the development of Surface-Enhanced Raman Spectroscopy (SERS) substrates for the detection of specific analytes.
-
Medical Imaging: Can be incorporated into contrast agents for various imaging modalities.
Experimental Protocols
The following are detailed protocols for the synthesis of gold nanoparticles and their subsequent surface modification with this compound.
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)
This protocol describes a common method for synthesizing gold nanoparticles with a diameter of approximately 15-20 nm.
Materials:
-
Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Glassware (thoroughly cleaned with aqua regia and rinsed with DI water)
Procedure:
-
Prepare a 1 mM solution of HAuCl₄ in DI water. For example, dissolve 39.3 mg of HAuCl₄·3H₂O in 100 mL of DI water.
-
Prepare a 38.8 mM solution of trisodium citrate. For example, dissolve 114 mg of trisodium citrate dihydrate in 10 mL of DI water.
-
In a 250 mL round-bottom flask equipped with a reflux condenser, bring 100 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly inject 10 mL of the 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to blue and then to a deep red or ruby red within a few minutes.
-
Continue boiling and stirring for an additional 15-20 minutes to ensure the reaction is complete.
-
Allow the solution to cool to room temperature while continuing to stir.
-
Store the resulting citrate-stabilized gold nanoparticle solution at 4°C.
Protocol 2: Surface Modification of Gold Nanoparticles with this compound
This protocol details the ligand exchange process to coat the synthesized gold nanoparticles with this compound.
Materials:
-
Citrate-stabilized gold nanoparticle solution (from Protocol 2.1)
-
This compound
-
Ethanol
-
Centrifuge
Procedure:
-
Prepare a 10 mM stock solution of this compound in ethanol.
-
To 10 mL of the citrate-stabilized gold nanoparticle solution, add the this compound solution dropwise while stirring. The final concentration of this compound should be in the range of 0.1-1 mM. The optimal concentration may need to be determined experimentally.
-
Allow the mixture to stir at room temperature for 12-24 hours to ensure complete ligand exchange.
-
To remove excess this compound and displaced citrate ions, centrifuge the solution at a speed sufficient to pellet the nanoparticles (e.g., 12,000 x g for 30 minutes). The exact speed and time will depend on the nanoparticle size.
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in DI water or a buffer of choice.
-
Repeat the centrifugation and resuspension steps two more times to ensure thorough cleaning.
-
After the final wash, resuspend the this compound functionalized nanoparticles in the desired solvent for storage or further use.
Characterization and Data Presentation
Thorough characterization is crucial to confirm the successful synthesis and surface modification of the nanoparticles. The following table summarizes key characterization techniques and presents illustrative quantitative data.
| Characterization Technique | Parameter Measured | Citrate-Stabilized AuNPs (Illustrative) | This compound-AuNPs (Illustrative) |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) Peak (λmax) | 520 nm | 524 nm |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | 22 ± 2 nm | 28 ± 3 nm |
| Zeta Potential | Surface Charge | -45 ± 5 mV | -25 ± 4 mV |
| Transmission Electron Microscopy (TEM) | Core Diameter and Morphology | 18 ± 2 nm, spherical | 18 ± 2 nm, spherical |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface Functional Groups | C=O stretch (citrate) ~1730 cm⁻¹ | N-H stretch ~3300 cm⁻¹, C=O stretch (amide) ~1650 cm⁻¹, C-S stretch ~700 cm⁻¹ |
Note: The data presented in this table is for illustrative purposes and may vary depending on the specific experimental conditions.
Diagrams
The following diagrams illustrate the experimental workflow and a generalized mechanism of nanoparticle-cell interaction.
Caption: Experimental workflow for the synthesis and surface modification of gold nanoparticles with this compound.
Caption: Generalized signaling pathway of nanoparticle-cell interaction and drug delivery.
Application Notes and Protocols for Patterning 4-Mercaptobenzamide on Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the patterning of 4-Mercaptobenzamide on various substrates. The following sections offer step-by-step instructions for common patterning techniques, quantitative data for process optimization, and visualizations of the experimental workflows.
Introduction
This compound is a thiol-containing aromatic molecule capable of forming well-ordered self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. The terminal benzamide group provides a site for further chemical modification or for specific interactions with biological molecules, making patterned this compound surfaces highly valuable in various research and development areas. Applications of such patterned surfaces are found in biosensor fabrication, controlled cell adhesion studies, and high-throughput drug screening. The ability to create defined regions of this compound alongside other functionalities on a single substrate allows for the precise control of surface chemistry, enabling the development of sophisticated in vitro assays and sensing platforms.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes key parameters for structurally similar 4'-substituted-4-mercaptobiphenyls on gold substrates. This data can serve as a valuable baseline for optimizing the patterning of this compound.
| Parameter | Value | Technique | Notes |
| Contact Angle (Water) | 69° - 71° | Sessile Drop | For a closely related non-substituted biphenylthiol SAM on gold, indicating a moderately hydrophobic surface.[1] |
| Molecular Tilt Angle | 12° - 20° from surface normal | Infrared Spectroscopy | For various 4'-substituted-mercaptobiphenyls on gold. The tilt angle is influenced by the terminal group.[1] |
| Monolayer Formation Time | 24 - 48 hours | Immersion | Longer assembly times generally lead to more ordered and densely packed monolayers for aromatic thiols.[2] |
| Feature Resolution (µCP) | > 0.5 µm | Microcontact Printing | Feature size is limited by the stamp fabrication and ink diffusion. |
| Feature Resolution (DPN) | < 100 nm | Dip-Pen Nanolithography | Capable of generating high-resolution nanoscale patterns.[3][4] |
| Feature Resolution (Photolithography) | Sub-micron | UV Laser Interference | Dependent on the wavelength of light and the optical setup. |
Experimental Protocols
Formation of this compound Self-Assembled Monolayer (SAM) on Gold
This protocol describes the fundamental step of forming a uniform monolayer of this compound on a gold substrate, which is a prerequisite for most patterning techniques.
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
This compound
-
200-proof ethanol
-
Concentrated hydrochloric acid (HCl) (optional, for pH adjustment)
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
Clean glass vials with caps
-
Tweezers
-
Sonicator
Protocol:
-
Substrate Cleaning:
-
Thoroughly clean the gold substrates. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Alternatively, an oxygen plasma treatment or sequential sonication in acetone, ethanol, and DI water can be used.
-
Rinse the substrates extensively with DI water and dry under a stream of high-purity nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in 200-proof ethanol. The amide group can be sensitive to pH. For consistent results, the pH of the solution can be adjusted to be slightly acidic (pH ~2) by adding a few drops of concentrated HCl, which can aid in the solubility and assembly of aromatic thiols.[2]
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.[2]
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrates into the this compound solution in clean glass vials.[2]
-
To minimize oxidation, purge the vials with nitrogen gas before sealing.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature. Aromatic thiols typically require longer incubation times than alkanethiols to form well-ordered monolayers.[5]
-
-
Rinsing and Drying:
-
After incubation, carefully remove the substrates from the solution using tweezers.
-
Rinse the substrates thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the functionalized substrates in a clean, dry environment, preferably under an inert atmosphere, until further use.
-
Workflow for SAM Formation:
Caption: Workflow for this compound SAM formation.
Microcontact Printing (µCP) of this compound
Microcontact printing is a soft lithography technique that uses a patterned elastomeric stamp to transfer molecules onto a substrate.
Materials:
-
This compound-functionalized gold substrate (for backfilling) or a clean gold substrate (for direct printing)
-
Polydimethylsiloxane (PDMS) stamp with desired pattern
-
Solution of this compound (1-10 mM in ethanol)
-
A solution of a second thiol for backfilling (e.g., a hydroxyl- or oligo(ethylene glycol)-terminated alkanethiol)
-
Clean petri dish
-
Nitrogen gas
Protocol:
-
Stamp Inking:
-
Place the PDMS stamp in a clean petri dish with the patterned side facing up.
-
Apply a few drops of the this compound solution to the stamp surface and allow the solvent to evaporate, leaving a dried layer of the "ink" on the stamp. Alternatively, allow the ink to sit on the stamp for 1-2 minutes before gently blowing it dry with nitrogen.
-
-
Printing:
-
Bring the inked PDMS stamp into conformal contact with the clean gold substrate. Apply gentle, uniform pressure for 10-30 seconds.
-
Carefully peel the stamp away from the substrate. The this compound will be transferred to the substrate in the pattern of the stamp.
-
-
Backfilling (Optional but Recommended):
-
To passivate the remaining bare gold areas, immerse the patterned substrate in a solution of a second, different thiol (e.g., 1 mM of a hydroxyl-terminated alkanethiol in ethanol) for 1-2 hours. This second thiol will form a SAM in the unpatterned regions.
-
Rinse the substrate with ethanol and dry with nitrogen.
-
Workflow for Microcontact Printing:
Caption: Workflow for microcontact printing of this compound.
Dip-Pen Nanolithography (DPN) of this compound
DPN is a scanning probe-based technique that uses an atomic force microscope (AFM) tip as a "pen" to directly write patterns of molecules onto a substrate.[3][4]
Materials:
-
Clean gold substrate
-
AFM with DPN capabilities
-
AFM tips
-
Solution of this compound (saturated solution in a high-boiling-point solvent like acetonitrile or a humid environment to create a water meniscus)
Protocol:
-
Tip Inking:
-
Coat the AFM tip with the this compound "ink." This can be done by dip-coating the tip into the solution and allowing the solvent to evaporate.
-
-
Patterning:
-
Mount the inked tip in the AFM.
-
The transfer of molecules from the tip to the substrate is mediated by a water meniscus that forms between the tip and the substrate in a humid environment (typically 40-60% relative humidity).
-
Engage the tip with the gold substrate and move it across the surface in the desired pattern using the AFM's lithography software. The dwell time and writing speed will control the feature size.
-
-
Backfilling (Optional):
-
Similar to µCP, the areas not patterned with this compound can be backfilled with a second thiol to create a chemically contrasting background.
-
Workflow for Dip-Pen Nanolithography:
Caption: Workflow for Dip-Pen Nanolithography of this compound.
Photolithography of this compound SAMs
Photolithography uses light to create patterns in a light-sensitive material. In this context, the SAM itself can act as a resist.
Materials:
-
Gold substrate with a uniform this compound SAM
-
Photomask with the desired pattern
-
UV light source (e.g., 254 nm)
-
Solution of a second thiol for backfilling
Protocol:
-
UV Exposure:
-
Place the photomask in direct contact with the this compound-coated substrate.
-
Expose the substrate to UV light through the photomask. The UV radiation will cause photo-oxidation and desorption of the this compound molecules in the exposed regions, removing the SAM.
-
-
Development/Backfilling:
-
After exposure, immerse the substrate in a solution of a second thiol. This thiol will self-assemble onto the gold surfaces in the UV-exposed areas.
-
-
Rinsing and Drying:
-
Rinse the substrate with ethanol and dry with nitrogen. The result is a patterned surface with two different thiol SAMs.
-
Workflow for Photolithography:
Caption: Workflow for Photolithography of this compound SAMs.
Applications in Drug Development and Research
Patterned this compound surfaces offer a versatile platform for various applications in drug development and life science research:
-
Biosensors: The benzamide group can be further functionalized with bioreceptors (e.g., antibodies, enzymes, DNA) to create spatially defined arrays for the detection of specific analytes. This is particularly useful for high-throughput screening of drug candidates or for diagnostic applications.[6][7]
-
Cell Adhesion and Migration Studies: By creating patterns of this compound alongside cell-repellent molecules (e.g., oligo(ethylene glycol)-terminated thiols), researchers can control the attachment and spreading of cells. This allows for the study of cell behavior in response to specific surface chemistries and topographies, which is crucial for understanding disease progression and for testing the efficacy of drugs that target cell adhesion and migration.
-
Drug Screening: Micropatterned arrays can be used to immobilize different drug candidates or target proteins in a high-density format. This enables the rapid screening of large compound libraries for drug discovery.[8] The well-defined nature of the patterned surface ensures reproducible and quantifiable results.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Dip-pen nanolithography - Wikipedia [en.wikipedia.org]
- 4. Dip-Pen Nanolithography – Nanoscience and Nanotechnology I [ebooks.inflibnet.ac.in]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
4-Mercaptobenzamide: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Mercaptobenzamide is a bifunctional organic compound featuring both a thiol (-SH) and a carboxamide (-CONH2) group. This unique structural arrangement makes it a valuable and versatile building block in organic synthesis, enabling the construction of a diverse array of heterocyclic compounds, thioethers, and other complex molecules with potential applications in medicinal chemistry and materials science. The presence of two reactive sites allows for selective functionalization, making it an attractive starting material for the synthesis of novel compounds. This document provides an overview of its applications and detailed protocols for its use in key synthetic transformations.
Applications in Organic Synthesis
This compound serves as a precursor in several important classes of organic reactions, including the synthesis of thioethers, Michael additions, and multicomponent reactions.
Synthesis of Thioethers (S-Alkylation)
The thiol group of this compound is readily alkylated to form thioethers, also known as sulfides. This transformation is a fundamental method for carbon-sulfur bond formation. Thioethers are important structural motifs in many biologically active compounds and are valuable intermediates in organic synthesis. The S-alkylation of this compound provides a straightforward route to a variety of 4-(alkylthio)benzamides.
General Reaction Scheme:
Figure 1: General workflow for the S-alkylation of this compound.
Experimental Protocol: Synthesis of 4-(Benzylthio)benzamide
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine solution
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(benzylthio)benzamide.
Quantitative Data:
| Entry | Alkyl Halide | Product | Yield (%) |
| 1 | Benzyl bromide | 4-(Benzylthio)benzamide | 92 |
| 2 | Ethyl iodide | 4-(Ethylthio)benzamide | 88 |
| 3 | Propyl bromide | 4-(Propylthio)benzamide | 85 |
Table 1: Representative yields for the S-alkylation of this compound with various alkyl halides.
Michael Addition Reactions
The thiol group of this compound can participate in Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of carbon-sulfur bonds and the synthesis of functionalized carbonyl compounds. The resulting adducts can be further elaborated into more complex molecular architectures.
General Reaction Scheme:
Figure 2: General workflow for the Michael addition of this compound.
Experimental Protocol: Synthesis of 4-((3-Oxobutyl)thio)benzamide
Materials:
-
This compound
-
Methyl vinyl ketone
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine solution
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methyl vinyl ketone (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-((3-oxobutyl)thio)benzamide.
Quantitative Data:
| Entry | Michael Acceptor | Product | Yield (%) |
| 1 | Methyl vinyl ketone | 4-((3-Oxobutyl)thio)benzamide | 78 |
| 2 | Acrylonitrile | 4-((2-Cyanoethyl)thio)benzamide | 82 |
| 3 | Ethyl acrylate | Ethyl 3-((4-carbamoylphenyl)thio)propanoate | 85 |
Table 2: Representative yields for the Michael addition of this compound to various α,β-unsaturated compounds.
Multicomponent Reactions (MCRs)
While specific literature examples of this compound in classic multicomponent reactions like the Biginelli or Ugi reactions are not prevalent, its bifunctional nature makes it a highly promising candidate for the development of novel MCRs. The thiol group can act as a nucleophile, and the benzamide nitrogen, after a potential activation step, could also participate in cyclization reactions. The development of MCRs involving this compound would provide a highly efficient pathway to complex, drug-like molecules.
Conceptual Ugi-type Reaction Pathway:
Theoretically, in an Ugi-type four-component reaction, the thiol group of this compound could act as the acidic component, reacting with an aldehyde, an amine, and an isocyanide. This would lead to the formation of a novel α-acylaminocarboxamide derivative with a pendant benzamide moiety.
Troubleshooting & Optimization
improving the stability of 4-Mercaptobenzamide on gold surfaces
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 4-Mercaptobenzamide self-assembled monolayers (SAMs) on gold surfaces.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of binding for this compound to a gold surface?
A1: this compound anchors to the gold surface through a covalent bond between the sulfur atom of its thiol group (-SH) and the gold substrate. This is a well-established interaction for thiol-based self-assembled monolayers on gold.
Q2: What are the main factors that influence the stability of a this compound SAM?
A2: The stability of the monolayer is influenced by several factors including:
-
Purity of the this compound: Impurities can introduce defects into the monolayer.
-
Cleanliness of the gold substrate: Contaminants on the surface will prevent the formation of a well-ordered and stable SAM.
-
Solvent quality: The solvent used for SAM formation should be of high purity and appropriately chosen.
-
Immersion time: Sufficient time is required for the molecules to self-organize into a stable, densely packed monolayer.
-
pH of the solution: The pH can affect the protonation state of the amide group and influence intermolecular interactions, which in turn affects stability.
-
Temperature: Elevated temperatures can lead to desorption of the molecules from the gold surface.
-
Electrochemical potential: Applying a potential to the gold substrate can induce desorption or degradation of the monolayer.
Q3: How does pH affect the stability of the monolayer?
A3: While specific data for this compound is limited, studies on the similar molecule 4-mercaptobenzoic acid (4-MBA) suggest that the stability of thiol SAMs on gold can be pH-dependent. Generally, thiol SAMs tend to be less stable under highly basic conditions. For amide-containing molecules, extreme pH values could potentially lead to hydrolysis of the amide bond over extended periods, though the primary instability is more likely related to changes in intermolecular hydrogen bonding and electrostatic interactions within the monolayer.
Q4: Can intermolecular forces contribute to the stability of the this compound SAM?
A4: Yes, intermolecular forces, particularly hydrogen bonding between the amide groups (-CONH2) of adjacent this compound molecules, can significantly contribute to the stability and ordering of the SAM. These interactions help in the formation of a densely packed and well-organized monolayer, which is more resistant to desorption.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formation and use of this compound SAMs on gold surfaces.
| Problem | Possible Causes | Recommended Solutions |
| Incomplete or patchy monolayer formation | 1. Contaminated gold surface.2. Impure this compound.3. Insufficient immersion time.4. Inappropriate solvent. | 1. Ensure the gold substrate is thoroughly cleaned (e.g., with piranha solution - use with extreme caution , followed by rinsing with ultrapure water and ethanol) and dried under a stream of nitrogen before use.2. Use high-purity ( >95%) this compound.3. Increase the immersion time to 24-48 hours to allow for complete self-assembly.4. Use a high-purity, anhydrous solvent such as ethanol or a mixture of ethanol and water. |
| Poor stability in aqueous solutions | 1. Poorly ordered monolayer.2. Unfavorable pH of the solution.3. Presence of competing molecules. | 1. Optimize the SAM formation protocol (see below) to ensure a well-ordered monolayer.2. Buffer the aqueous solution to a pH where the monolayer is most stable (typically neutral to slightly acidic pH is a good starting point).3. Ensure the solution is free from other thiolated species or molecules that could displace the this compound. |
| Monolayer desorption at elevated temperatures | 1. Exceeding the thermal stability limit. | 1. For applications requiring higher temperatures, consider cross-linking the monolayer or using a molecule with a stronger anchoring group if possible. Based on data for similar aromatic thiols, significant desorption can be expected at temperatures above 100-150°C. |
| Electrochemical instability | 1. Applying potentials outside the stable window. | 1. Determine the stable potential window for your specific electrolyte using techniques like cyclic voltammetry. For many thiol SAMs on gold, the stable window is roughly between -0.8 V and +0.4 V vs. Ag/AgCl, but this is highly dependent on the electrolyte and pH. |
Quantitative Stability Data (Based on Analogous Molecules)
Disclaimer: The following quantitative data is based on studies of structurally similar molecules like 4-mercaptobenzoic acid and other aromatic thiols due to the limited availability of specific data for this compound. These values should be considered as estimates.
| Parameter | Condition | Approximate Value | Technique |
| Thermal Desorption Temperature | Ultra-high vacuum | 150 - 200 °C | Thermal Desorption Spectroscopy (TDS) |
| Reductive Desorption Potential | 0.1 M KOH | -0.9 to -1.1 V vs. Ag/AgCl | Cyclic Voltammetry (CV) |
| Oxidative Desorption Potential | 0.1 M H₂SO₄ | +0.8 to +1.0 V vs. Ag/AgCl | Cyclic Voltammetry (CV) |
| Gibbs Free Energy of Adsorption (ΔGads) | Aqueous solution | -20 to -35 kJ/mol | Surface-Enhanced Raman Spectroscopy (SERS) Isotherm |
Experimental Protocols
Protocol for Preparation of a Stable this compound SAM on Gold
-
Gold Substrate Preparation:
-
Clean the gold substrate by sonicating in acetone, followed by isopropanol, and finally ultrapure water (10 minutes each).
-
Dry the substrate with a gentle stream of high-purity nitrogen.
-
For atomically flat surfaces, perform a final cleaning step with piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 10 minutes. EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
-
Rinse the substrate thoroughly with ultrapure water and then ethanol.
-
Dry again with nitrogen. The substrate should be used immediately.
-
-
Preparation of this compound Solution:
-
Prepare a 1 mM solution of this compound in high-purity, anhydrous ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrate into the this compound solution in a clean, sealed container.
-
To minimize oxidation, the container can be purged with nitrogen before sealing.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a vibration-free environment.
-
-
Rinsing and Drying:
-
After immersion, remove the substrate from the solution and rinse thoroughly with copious amounts of fresh ethanol to remove any physisorbed molecules.
-
Dry the substrate with a gentle stream of nitrogen.
-
-
Characterization:
-
The quality and stability of the SAM can be characterized using techniques such as X-ray Photoelectron Spectroscopy (XPS), Electrochemical Impedance Spectroscopy (EIS), and Surface-Enhanced Raman Spectroscopy (SERS).
-
Visualizations
Caption: Experimental workflow for forming a this compound SAM on a gold surface.
Caption: Key factors influencing the stability of this compound SAMs on gold.
Caption: A logical guide for troubleshooting unstable this compound SAMs.
Technical Support Center: SERS Analysis of 4-Mercaptobenzamide
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with obtaining a strong and reproducible Surface-Enhanced Raman Scattering (SERS) signal from 4-Mercaptobenzamide (4-MBA).
Frequently Asked Questions (FAQs)
Q1: Why is my SERS signal for this compound (4-MBA) weak or non-existent?
A weak or absent SERS signal for 4-MBA can stem from several factors related to solution chemistry, the SERS substrate, the analyte itself, or measurement parameters. A logical troubleshooting approach is crucial for identifying the root cause.
The following sections will break down the most common issues. For a guided approach, you can follow the troubleshooting workflow below.
Caption: A troubleshooting flowchart for diagnosing poor SERS signals from 4-MBA.
Q2: How does pH affect the SERS signal of 4-MBA?
The pH of the solution is one of the most critical factors for achieving a strong SERS signal with 4-MBA. The molecule's structure and its interaction with nanoparticles are highly pH-dependent.
-
Protonation State: 4-MBA has a carboxylic acid group (-COOH) with a specific pKa. When the solution pH is below the pKa (around 4), the group is protonated (-COOH). Above the pKa, it is deprotonated (-COO⁻)[1][2].
-
Nanoparticle Aggregation: A strong SERS signal often requires the formation of "hot spots," which are areas of intense electromagnetic fields created in the gaps between aggregated nanoparticles[3]. The protonated form of 4-MBA can induce this aggregation. The -COOH groups on 4-MBA molecules adsorbed to different nanoparticles can form hydrogen bonds, pulling the nanoparticles together[1].
-
Surface Binding: At acidic conditions, 4-MBA molecules are thought to bind to silver surfaces primarily through the sulfur atom. At neutral or alkaline conditions, binding can occur through both the sulfur atom and the carboxylate group (-COO⁻)[4]. This change in orientation can alter the SERS spectrum.
-
Signal Intensity: For silver nanoparticles (AgNPs), a SERS signal for 4-MBA at concentrations below 1 x 10⁻⁶ mol/L may not be observed at all if the pH is above the pKa, because the nanoparticles do not aggregate[1]. Adjusting the pH to 4 can trigger the self-assembly process and dramatically increase the signal[1].
| pH Range | Carboxyl Group State | Key Interaction | Expected SERS Signal |
| < 4 | Protonated (-COOH) | Hydrogen bonding between NPs | Strong (due to "hot spot" formation)[1] |
| > 4 | Deprotonated (-COO⁻) | Electrostatic repulsion | Weak or absent at low concentrations[1] |
Q3: What is the role of nanoparticle size and aggregation?
The properties of the plasmonic nanoparticles (typically gold or silver) are fundamental to the SERS enhancement.
-
Size: The size of the nanoparticles influences their localized surface plasmon resonance (LSPR). For optimal enhancement, the LSPR should overlap with the excitation laser wavelength. Studies on gold nanoparticles (AuNPs) have shown that the SERS signal for 4-MBA increases with particle size up to 60 or 80 nm when using a 785 nm laser[5][6]. An 80 nm silver nanosphere was also found to give the highest enhancement factor for 4-MBA in a nanoparticle-on-mirror configuration[3].
-
Aggregation: As mentioned, controlled aggregation is key to forming SERS "hot spots." Without aggregation, the enhancement from individual spherical nanoparticles is often too low for sensitive detection[2]. The aggregation state can often be visually assessed by a color change in the colloid (e.g., from red to purple/blue for AuNPs) and confirmed by a red-shift and broadening of the peak in the UV-Vis absorption spectrum.
Caption: pH-induced aggregation of nanoparticles via 4-MBA hydrogen bonding.
Q4: My SERS spectrum has unexpected peaks or peak shifts. What could be the cause?
Spectral variations can provide clues about the chemical environment and potential issues.
-
pH-Sensitive Peaks: The spectrum of 4-MBA is known to change with pH. The peaks around 1380 cm⁻¹ and 1410 cm⁻¹ are attributed to the COO⁻ stretch and are present in the deprotonated state (higher pH)[2]. A peak around 1700 cm⁻¹ is from the C=O stretch of the protonated COOH group (lower pH)[2]. The prominent ring breathing mode around 1580-1590 cm⁻¹ can also shift in frequency with pH changes[2].
-
Decarboxylation: In high pH environments, 4-MBA molecules can be susceptible to decarboxylation (loss of the -COOH group), which would lead to the appearance of signals from thiophenol[2][7].
-
Background Interference: The underlying substrate (e.g., glass) can produce a photoluminescence background, especially with 785 nm excitation. This background can overlap with key 4-MBA peaks, such as the ν(COO⁻) stretch around 1380 cm⁻¹, potentially skewing results[2].
-
Molecular Orientation: The orientation of 4-MBA on the nanoparticle surface can affect which vibrational modes are enhanced, leading to changes in the relative intensities of peaks[2].
| Raman Shift (cm⁻¹) | Assignment | Common Notes |
| ~1075-1084 | Ring breathing, C-S stretch | Prominent peak, often used for quantification[3][8] |
| ~1182 | δ(CH) | - |
| ~1380-1410 | ν(COO⁻) symmetric stretch | Indicates deprotonated state (pH > pKa)[2] |
| ~1580-1598 | ν(CC) Ring breathing | Very strong peak, can shift with pH[2][8] |
| ~1700 | ν(C=O) stretch | Indicates protonated state (pH < pKa)[2] |
Experimental Protocols
Protocol 1: Preparation of 4-MBA Solution for SERS Analysis
-
Stock Solution: Prepare a stock solution of 4-MBA (e.g., 0.1 M) in a suitable solvent like ethanol[9].
-
Working Solution: Dilute the stock solution in deionized water to the desired final concentration (e.g., 10⁻⁶ M to 10⁻⁹ M).
-
pH Adjustment: Adjust the pH of the final solution. For inducing aggregation and achieving a strong signal with silver nanoparticles, carefully add a dilute acid (e.g., HCl or HNO₃) to bring the pH to ~4[1]. Use a pH meter for accuracy.
-
Incubation: Mix the pH-adjusted 4-MBA solution with the nanoparticle colloid. Allow the mixture to incubate for a set period (e.g., 1-2 hours) to ensure self-assembly on the nanoparticle surface[9].
Protocol 2: General SERS Measurement Workflow
This protocol outlines the general steps for obtaining a SERS spectrum after sample preparation.
Caption: A typical experimental workflow for SERS analysis of 4-MBA.
-
Substrate Preparation: Deposit a small aliquot of the incubated nanoparticle/4-MBA mixture onto a clean substrate (e.g., a silicon wafer or glass slide) and allow it to dry[9].
-
Instrument Setup: Place the substrate on the Raman microscope stage. Focus the laser onto the sample.
-
Parameter Optimization: Set the laser wavelength (e.g., 633 nm or 785 nm), laser power (use low power to avoid sample damage), and acquisition time.
-
Data Acquisition: Collect the Raman spectrum. It is advisable to collect spectra from multiple random spots on the substrate to ensure reproducibility and account for any inhomogeneity in the sample[10].
-
Data Processing: Process the raw spectra by performing baseline correction to remove background fluorescence and cosmic ray removal if necessary.
References
- 1. Surface-enhanced Raman spectroscopy of one and a few molecules of acid 4-mercaptobenzoic in AgNP enabled by hot spots generated by hydrogen bonding - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Comparison of 4-Mercaptobenzoic Acid SERS Based Methods for pH Determination In Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Labeled Gold Nanoparticles for Surface-Enhanced Raman Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Labeled Gold Nanoparticles for Surface-Enhanced Raman Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optica Publishing Group [opg.optica.org]
- 9. Facial Fabrication of Large-Scale SERS-Active Substrate Based on Self-Assembled Monolayer of Silver Nanoparticles on CTAB-Modified Silicon for Analytical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 4-Mercaptobenzamide Surface Coating
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing 4-Mercaptobenzamide (4-MBAm) surface coatings. Our aim is to address specific experimental challenges to ensure the formation of high-quality self-assembled monolayers (SAMs).
Troubleshooting Guide
This guide addresses common issues encountered during the surface coating process with this compound.
| Issue | Potential Causes | Recommended Solutions |
| Incomplete or Patchy Monolayer Coverage | - Sub-optimal 4-MBAm Concentration: The concentration of the 4-MBAm solution may be too low for complete surface coverage within the given incubation time. - Insufficient Incubation Time: The substrate may not have been immersed in the solution for a sufficient duration to allow for complete monolayer formation. - Contaminated Substrate: The gold substrate may have organic or particulate contamination hindering SAM formation. - Poor Solvent Quality: The solvent used to dissolve the 4-MBAm may contain impurities or water, which can interfere with the self-assembly process. | - Optimize Concentration: Increase the 4-MBAm concentration in increments. A typical starting range is 1-10 mM. - Extend Incubation Time: Increase the immersion time. Well-ordered SAMs often require 12-24 hours for formation.[1] - Thorough Substrate Cleaning: Ensure the gold substrate is meticulously cleaned. A common and effective method is a piranha solution wash (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) followed by thorough rinsing with deionized water and ethanol, and drying under a stream of nitrogen. Caution: Piranha solution is extremely corrosive and must be handled with extreme care. - Use High-Purity Solvent: Employ anhydrous, high-purity ethanol or another appropriate solvent. Degassing the solvent by sonication or purging with an inert gas like argon or nitrogen can also be beneficial. |
| Molecular Aggregation on the Surface | - High 4-MBAm Concentration: An excessively high concentration can lead to the formation of molecular aggregates or multilayers on the surface instead of a well-ordered monolayer. - Solvent-Induced Aggregation: The solvent may not be optimal for 4-MBAm, leading to precipitation or aggregation on the substrate. - Hydrogen Bonding: The amide group of 4-MBAm can participate in intermolecular hydrogen bonding, which may promote aggregation, especially at high concentrations. | - Reduce Concentration: Lower the 4-MBAm concentration. A starting point of 1 mM is often recommended for aromatic thiols. - Solvent Optimization: Test different solvents or solvent mixtures. While ethanol is common, other options like isopropanol or toluene could be explored. - Control Deposition Rate: Consider a slower, more controlled deposition method, such as vapor deposition, if solution-based methods consistently lead to aggregation. |
| Poor Monolayer Stability and Desorption | - Incomplete Thiol-Gold Bond Formation: The covalent bond between the sulfur atom of 4-MBAm and the gold surface may not have formed correctly or completely. - Oxidation of the Thiol Group: The thiol group can be susceptible to oxidation, especially in the presence of oxygen and light, which would prevent it from binding to the gold surface.[1] - Contaminants in the Thiol: The 4-MBAm reagent itself may contain impurities, such as disulfides, that can co-adsorb and create defects in the monolayer. | - Ensure Cleanliness and Purity: Use high-purity 4-MBAm and freshly prepared solutions. - Deoxygenate Solutions: Prepare and handle the 4-MBAm solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[1] - Verify Reagent Quality: If problems persist, consider purifying the 4-MBAm or obtaining it from a different supplier. |
| Inconsistent Results Between Experiments | - Variability in Substrate Preparation: Inconsistent cleaning procedures can lead to different surface states and, consequently, variable monolayer quality. - Fluctuations in Environmental Conditions: Changes in temperature, humidity, and exposure to light can affect the self-assembly process. - Inconsistent Solution Preparation: Minor variations in concentration or solvent quality can impact the final monolayer. | - Standardize Protocols: Adhere to a strict and consistent protocol for substrate cleaning, solution preparation, and incubation. - Control the Environment: Perform experiments in a controlled environment with stable temperature and humidity. Protect the setup from direct light. - Use Fresh Solutions: Always use freshly prepared 4-MBAm solutions for each experiment to avoid degradation. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration for this compound solution?
A typical starting concentration for forming a self-assembled monolayer of this compound on a gold surface is in the range of 1 to 5 mM. For initial experiments, a 1 mM solution in high-purity ethanol is a good starting point.
2. What is the optimal incubation time for forming a 4-MBAm SAM?
While self-assembly can begin rapidly, achieving a well-ordered and densely packed monolayer often requires longer incubation times. A common practice is to immerse the gold substrate in the 4-MBAm solution for 24 to 48 hours.[2]
3. What is the best solvent to use for dissolving this compound?
High-purity, anhydrous ethanol is the most commonly used and recommended solvent for preparing 4-MBAm solutions for SAM formation.
4. How can I verify the quality of my 4-MBAm monolayer?
Several surface-sensitive techniques can be used to characterize the quality of the SAM:
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Contact Angle Goniometry: A hydrophilic surface (low contact angle) would be expected if the amide groups are oriented outwards.
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X-ray Photoelectron Spectroscopy (XPS): Can confirm the elemental composition of the surface and the chemical state of the sulfur and nitrogen atoms.
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Atomic Force Microscopy (AFM): Provides topographical information about the surface, revealing the uniformity and presence of defects in the monolayer.
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Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): Measures the mass and viscoelastic properties of the adsorbed layer in real-time.
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Surface Plasmon Resonance (SPR): Monitors the change in refractive index upon monolayer formation, providing information on thickness and kinetics.
5. Can I reuse the this compound solution?
It is strongly recommended to use a freshly prepared solution for each experiment. Thiols in solution can degrade over time through oxidation, leading to inconsistent and poor-quality monolayers.
6. My monolayer appears hazy or cloudy. What could be the cause?
A hazy or cloudy appearance often indicates the formation of multilayers or molecular aggregates on the surface. This is typically caused by using a 4-MBAm concentration that is too high. Try reducing the concentration of your solution.
Experimental Protocols
Protocol 1: Standard Solution-Based Self-Assembly of this compound on Gold
This protocol outlines the fundamental steps for creating a 4-MBAm SAM on a gold substrate.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow for troubleshooting common issues during 4-MBAm surface coating.
References
preventing oxidation of the thiol group in 4-Mercaptobenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Mercaptobenzamide, with a specific focus on preventing the oxidation of its thiol group.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound during experiments?
A1: The primary cause of degradation for this compound is the oxidation of its thiol (-SH) group. This functional group is susceptible to oxidation, which can lead to the formation of disulfides (dimers of the original molecule) and other oxidized species such as sulfenic, sulfinic, and sulfonic acids. This oxidation is often initiated by reactive oxygen species (ROS) present in the experimental environment.
Q2: How can I visually identify if my this compound sample has oxidized?
A2: While a definitive assessment requires analytical techniques, visual cues can be indicative of oxidation. Pure this compound is typically an off-white to pale yellow solid. The formation of a more pronounced yellow or brownish color may suggest the presence of oxidized impurities. Additionally, changes in solubility or the appearance of particulate matter in solution can also be signs of degradation.
Q3: What are the recommended storage conditions for this compound to minimize oxidation?
A3: To minimize oxidation during storage, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. It is also advisable to store it at reduced temperatures, such as in a refrigerator or freezer, and protected from light. The compound is known to be sensitive to air and moisture.
Q4: Which solvents are recommended for dissolving this compound to prevent oxidation?
A4: When preparing solutions, it is crucial to use deoxygenated solvents. Solvents can be deoxygenated by sparging with an inert gas like argon or nitrogen for at least 30 minutes prior to use. Common compatible solvents that can be deoxygenated include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Always prepare solutions fresh for optimal results.
Q5: Can pH affect the stability of this compound in solution?
A5: Yes, the pH of the solution can significantly impact the stability of the thiol group. Thiolates (the deprotonated form of thiols, R-S⁻) are more susceptible to oxidation than their protonated counterparts. Therefore, working at a neutral or slightly acidic pH can help to minimize the rate of oxidation. Alkaline conditions should generally be avoided if oxidation is a concern.
Troubleshooting Guides
Issue 1: Rapid Discoloration of this compound Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Oxygen in Solvent | Degas the solvent thoroughly by sparging with an inert gas (Ar or N₂) for at least 30 minutes before dissolving the compound. | The solution remains colorless or its original pale yellow for a longer duration. |
| Atmospheric Oxygen | Prepare the solution and conduct the experiment under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). | Reduced exposure to air prevents oxidation, maintaining the integrity of the solution. |
| Contaminated Glassware | Use glassware that has been acid-washed and thoroughly dried to remove any trace metal ions that can catalyze oxidation. | Elimination of catalytic impurities slows down the degradation of the compound. |
Issue 2: Inconsistent or Non-reproducible Experimental Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Partial Oxidation of Starting Material | Before use, confirm the purity of the this compound stock using an analytical technique like HPLC or NMR. | Using a pure, unoxidized starting material will lead to more consistent and reliable experimental outcomes. |
| In-situ Oxidation During Reaction | Add a small amount of a compatible antioxidant, such as tris(2-carboxyethyl)phosphine (TCEP), to the reaction mixture. | The antioxidant will scavenge reactive oxygen species and help maintain the thiol in its reduced state. |
| Variability in pH | Buffer the reaction mixture to a stable, slightly acidic or neutral pH. | Maintaining a consistent pH will prevent fluctuations in the rate of thiol oxidation. |
Issue 3: Formation of Precipitate in Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Formation of Insoluble Disulfide | Analyze the precipitate by techniques such as mass spectrometry to confirm if it is the disulfide dimer. If so, review and improve inert atmosphere techniques. | Identification of the precipitate confirms the oxidation pathway and highlights the need for more stringent oxygen exclusion. |
| Poor Solubility of Oxidized Products | Filter the solution under an inert atmosphere to remove the precipitate before proceeding with the experiment. Note that this removes a portion of your compound. | A clear solution is obtained, but the concentration of the active compound will be lower. The primary goal should be to prevent precipitate formation. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
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Solvent Degassing: Place the desired volume of a compatible solvent (e.g., DMF) in a Schlenk flask. Bubble argon or nitrogen gas through the solvent for 30-60 minutes to remove dissolved oxygen.
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Weighing: In a glovebox or under a stream of inert gas, accurately weigh the required amount of this compound into a clean, dry vial.
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Dissolution: Using a gas-tight syringe, transfer the deoxygenated solvent to the vial containing the this compound.
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Mixing: Gently swirl or sonicate the vial until the solid is completely dissolved.
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Storage: If the solution is not for immediate use, store it in a tightly sealed container, with the headspace flushed with inert gas, at a low temperature (2-8 °C) and protected from light.
Protocol 2: Monitoring Oxidation via HPLC
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Sample Preparation: Prepare a solution of this compound at a known concentration in a suitable mobile phase or a compatible solvent.
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HPLC System: Use a reverse-phase C18 column.
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Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) is a common starting point. The acidic pH helps to keep the thiol protonated.
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Detection: Use a UV detector, monitoring at a wavelength where both the monomer and potential disulfide dimer absorb (e.g., around 254 nm).
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Analysis: The oxidized disulfide dimer will typically have a different retention time than the monomer. The peak area can be used to quantify the extent of oxidation over time.
Visualizations
Caption: Workflow for handling this compound to minimize oxidation.
Caption: Common oxidation pathways for the thiol group in this compound.
Technical Support Center: Synthesis of High-Purity 4-Mercaptobenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity 4-Mercaptobenzamide.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, particularly when starting from 4-aminobenzamide.
Problem 1: Low or No Yield of this compound
Q1: My reaction has resulted in a very low yield or no desired product. What are the likely causes?
A1: Low or no yield in the synthesis of this compound from 4-aminobenzamide via a diazonium salt intermediate can stem from several critical steps. The primary areas to investigate are the diazotization of the starting material and the subsequent conversion to the thiol.
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Inefficient Diazotization: The formation of the diazonium salt is highly sensitive to temperature. The reaction of an aromatic amine with nitrous acid should be conducted at low temperatures, typically between 0-5 °C.[1][2][3] If the temperature rises significantly above this range, the diazonium salt can decompose, leading to the formation of phenolic byproducts and a reduction in the yield of the desired product.[4]
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Decomposition of the Diazonium Salt: Aryl diazonium salts are generally unstable and should be used immediately after preparation.[2] Delays between the diazotization step and the introduction of the sulfur nucleophile can lead to decomposition and the formation of unwanted side products.
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Issues with Reagents: The purity and quality of the starting materials and reagents are critical. Ensure that the 4-aminobenzamide is of high purity and that the sodium nitrite and acid used for diazotization are fresh and of the appropriate concentration.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low or no product yield.
Problem 2: Presence of a Significant Amount of Disulfide Impurity
Q2: My final product is contaminated with a significant amount of a less soluble, higher melting point impurity. How can I identify and remove it?
A2: A common and significant impurity in the synthesis of this compound is its oxidized dimer, 4,4'-dithiobis(benzamide). This disulfide is formed by the oxidation of the thiol product, which can occur during the reaction workup or on storage in the presence of air.
Identification:
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TLC Analysis: The disulfide will have a different Rf value than the desired thiol product.
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HPLC Analysis: A reversed-phase HPLC method can effectively separate this compound from the disulfide impurity.
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Melting Point: The disulfide has a significantly higher melting point than this compound.
Removal:
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Reduction of the Disulfide: The most effective way to address the disulfide impurity is to reduce it back to the desired thiol. This can be achieved by treating the crude product with a reducing agent such as sodium borohydride.
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Purification by Recrystallization: After the reduction step, or if the amount of disulfide is minor, purification can be achieved by recrystallization. A mixed solvent system, such as ethanol and water, is often effective. The desired this compound is typically more soluble in the hot solvent mixture than the disulfide impurity.
Logical Relationship for Disulfide Impurity Removal
Caption: Workflow for the removal of disulfide impurity.
Frequently Asked Questions (FAQs)
Q3: What is the most common synthetic route to prepare this compound?
A3: A widely used laboratory-scale synthesis starts with 4-aminobenzamide. This involves a two-step process:
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Diazotization: 4-aminobenzamide is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[1][2]
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Thiolation (Sandmeyer-type reaction): The diazonium salt is then reacted with a sulfur nucleophile, such as a solution of sodium ethyl xanthate, followed by hydrolysis to yield this compound.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. You can spot the reaction mixture alongside the starting material (4-aminobenzamide) on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q5: What are the best recrystallization solvents for purifying this compound?
A5: The choice of recrystallization solvent depends on the impurities present. For removing the common disulfide impurity, a mixed solvent system is often effective. A mixture of ethanol and water is a good starting point. The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly turbid. Upon slow cooling, the pure this compound should crystallize out. Other potential solvent systems include mixtures of other alcohols with water or mixtures of ethyl acetate and a non-polar solvent like hexanes.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Purity Before (%) | Purity After (%) | Typical Yield (%) | Notes |
| Single Recrystallization (Ethanol/Water) | 85-90 | 95-98 | 70-80 | Effective for removing minor impurities. |
| Reduction followed by Recrystallization | 70-85 | >99 | 60-75 | Recommended when significant disulfide impurity is present. |
| Column Chromatography (Silica Gel) | 80-90 | >99 | 50-60 | Can provide very high purity but may be less scalable. |
Note: The purity and yield values are approximate and can vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Aminobenzamide
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Diazotization:
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In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 4-aminobenzamide (1 equivalent) in a solution of hydrochloric acid.
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Maintain the temperature between 0 and 5 °C and slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, ensuring the temperature does not exceed 5 °C.
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Stir the resulting solution for an additional 30 minutes at 0-5 °C.
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Thiolation:
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In a separate flask, prepare a solution of sodium ethyl xanthate (1.1 equivalents) in water.
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Slowly add the cold diazonium salt solution from the previous step to the sodium ethyl xanthate solution, maintaining the temperature below 10 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
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Hydrolysis and Workup:
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Heat the reaction mixture to reflux for 1-2 hours to hydrolyze the xanthate intermediate.
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Cool the mixture to room temperature and acidify with a strong acid (e.g., HCl) to precipitate the crude this compound.
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Collect the crude product by vacuum filtration, wash with cold water, and air dry.
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Protocol 2: Reduction of 4,4'-Dithiobis(benzamide) Impurity
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Dissolution:
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Suspend the crude this compound containing the disulfide impurity in a suitable solvent, such as ethanol or a mixture of tetrahydrofuran (THF) and water.
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Reduction:
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Cool the suspension in an ice bath.
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Slowly add sodium borohydride (NaBH4) in small portions. The amount of NaBH4 will depend on the quantity of the disulfide impurity. Generally, 2-3 equivalents relative to the estimated disulfide content are sufficient.
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Stir the reaction mixture at room temperature until the solid disulfide has dissolved and the reaction is complete (monitor by TLC or HPLC).
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Workup:
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Carefully quench the excess sodium borohydride by the slow addition of an acid (e.g., dilute HCl) until the solution is acidic.
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The this compound may precipitate upon acidification. If not, the product can be extracted with a suitable organic solvent.
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Isolate the product by filtration or by removing the solvent under reduced pressure.
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Proceed with recrystallization for further purification.
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Experimental Workflow Diagram
Caption: Overall experimental workflow for the synthesis and purification of this compound.
References
refining experimental protocols for 4-Mercaptobenzamide applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Mercaptobenzamide. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: How should I properly store this compound powder and solutions to prevent degradation?
A1: this compound, like other thiol-containing compounds, is susceptible to oxidation. The thiol group (-SH) can oxidize to form disulfide bonds (-S-S-), especially when exposed to air and light. To ensure the stability and reactivity of your compound, follow these storage guidelines:
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Powder: Store solid this compound in a tightly sealed container in a cool, dark, and dry place. A desiccator or a glove box with an inert atmosphere (e.g., argon or nitrogen) is ideal for long-term storage.
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Solutions: Prepare solutions fresh whenever possible. If storage is necessary, use deoxygenated solvents and store the solution in a tightly sealed vial with minimal headspace, blanketed with an inert gas. Refrigeration can slow down degradation, but be mindful of the solvent's freezing point.
Q2: I've noticed a distinct odor when working with this compound. What precautions should I take?
A2: Thiols are known for their strong, often unpleasant odors. While this compound's odor is not as potent as some smaller thiols, it is crucial to handle it in a well-ventilated area, preferably within a fume hood.[1] This minimizes inhalation exposure and prevents the odor from spreading throughout the laboratory. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Surface Functionalization and Self-Assembled Monolayers (SAMs)
Q3: What is the recommended solvent for preparing a this compound solution for creating Self-Assembled Monolayers (SAMs) on gold surfaces?
A3: Ethanol is the most commonly used solvent for preparing thiol solutions for SAM formation on gold substrates. It provides good solubility for many thiols and is relatively easy to remove after the self-assembly process. For optimal results, use high-purity, anhydrous ethanol.
Q4: How can I improve the quality and ordering of my this compound SAMs on a gold substrate?
A4: Achieving a well-ordered SAM requires careful attention to several factors:
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Substrate Cleanliness: The gold substrate must be exceptionally clean. Any organic or particulate contamination will interfere with the self-assembly process. A common cleaning procedure involves sonicating the substrate in a series of solvents (e.g., acetone, then ethanol) and drying it under a stream of inert gas. For a more rigorous cleaning, piranha solution (a mixture of sulfuric acid and hydrogen peroxide) can be used, but extreme caution is necessary when handling this hazardous solution.
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Solution Concentration: A dilute solution of the thiol is typically used, generally in the range of 1-5 mM.
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Immersion Time: While self-assembly begins rapidly, allowing the substrate to incubate in the thiol solution for 24-48 hours can lead to better-packed and more ordered monolayers.[2][3]
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Inert Atmosphere: To minimize oxidation of the thiol in solution during the assembly process, it is beneficial to reduce the headspace above the solution and backfill the container with an inert gas like nitrogen or argon.[2][3]
Surface-Enhanced Raman Scattering (SERS)
Q5: I am not observing a strong SERS signal from this compound on my gold nanoparticle substrate. What could be the issue?
A5: A weak SERS signal can stem from several factors. Here are some troubleshooting steps:
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Nanoparticle Aggregation: SERS enhancement is highly dependent on the formation of "hot spots," which are areas of intense electromagnetic fields typically found in the junctions between aggregated nanoparticles. Ensure that your nanoparticle solution has been induced to aggregate, for example, by adjusting the pH or adding a salt solution.
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Analyte Concentration: While SERS is a highly sensitive technique, there is an optimal concentration range for the analyte. If the concentration is too low, there may not be enough molecules in the hot spots. Conversely, if the concentration is too high, it could lead to multilayer formation, which can quench the SERS signal.
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Laser Wavelength: The excitation wavelength of your laser should be matched to the plasmon resonance of your SERS substrate for maximum enhancement.
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Substrate-Analyte Binding: Confirm that the this compound has had sufficient time to bind to the nanoparticle surface. An incubation period of a few hours is generally recommended.
Troubleshooting Guides
Problem 1: Inconsistent or Non-Reproducible Results in SAM Formation
| Symptom | Possible Cause | Suggested Solution |
| High variability in surface coverage between experiments. | Inconsistent substrate cleanliness. | Implement a standardized and rigorous cleaning protocol for all gold substrates. Consider using a plasma cleaner for a final cleaning step. |
| Poor monolayer ordering observed by techniques like AFM or STM. | Sub-optimal immersion time or solution concentration. | Optimize the immersion time (try a range from 12 to 48 hours) and the concentration of the this compound solution (e.g., 0.5 mM, 1 mM, 5 mM). |
| Evidence of disulfide formation on the surface. | Oxidation of the thiol solution during self-assembly. | Prepare fresh solutions for each experiment. Use deoxygenated solvents and perform the self-assembly under an inert atmosphere (e.g., in a glove box or a sealed container purged with nitrogen). |
Problem 2: Difficulty in Functionalizing Gold Nanoparticles with this compound
| Symptom | Possible Cause | Suggested Solution |
| Nanoparticles aggregate and precipitate out of solution upon addition of this compound. | The solvent is not optimal for maintaining nanoparticle stability after ligand exchange. | Ensure the solvent can maintain the stability of both the initial and the functionalized nanoparticles. For gold nanoparticles synthesized in water, consider performing the functionalization in a mixed solvent system (e.g., water/ethanol). |
| Incomplete surface coverage with this compound. | Insufficient amount of this compound or short reaction time. | Increase the molar ratio of this compound to gold nanoparticles. Allow the reaction to proceed overnight with gentle stirring to ensure complete functionalization. |
| Characterization shows a mix of starting and functionalized nanoparticles. | Inefficient purification after functionalization. | Use centrifugation to pellet the functionalized nanoparticles and remove excess this compound in the supernatant. Repeat the washing steps several times. |
Problem 3: Challenges in Drug Delivery Applications
| Symptom | Possible Cause | Suggested Solution |
| Premature release of a conjugated drug from a this compound linker. | The linker is unstable under the experimental conditions (e.g., pH, presence of reducing agents). | If a disulfide bond is formed with the thiol of this compound for drug conjugation, be aware that it can be cleaved by reducing agents like glutathione, which is present in high concentrations inside cells. This can be a desired effect for intracellular drug release. If premature release is an issue, consider a more stable, non-cleavable linker strategy. |
| Low drug loading efficiency onto a carrier system using a this compound linker. | Steric hindrance or unfavorable reaction kinetics. | Optimize the conjugation reaction conditions, such as pH, temperature, and reactant concentrations. Consider using a spacer in the linker to reduce steric hindrance. |
Experimental Protocols
Protocol 1: Preparation of a Self-Assembled Monolayer (SAM) of this compound on a Gold-Coated Silicon Wafer
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Substrate Cleaning:
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Cut a gold-coated silicon wafer into the desired size (e.g., 1 cm x 1 cm).
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Sonicate the substrate in acetone for 15 minutes.
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Sonicate the substrate in absolute ethanol for 15 minutes.
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Dry the substrate under a stream of dry nitrogen gas.
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For enhanced cleaning, treat the substrate with UV-Ozone for 15 minutes immediately before use.
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Solution Preparation:
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Prepare a 1 mM solution of this compound in absolute ethanol. To minimize oxidation, use ethanol that has been deoxygenated by bubbling with nitrogen or argon gas for at least 30 minutes.
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Self-Assembly:
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Place the cleaned gold substrate in a small, clean glass container.
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Pour the this compound solution into the container, ensuring the substrate is fully immersed.
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Seal the container and purge with nitrogen or argon gas to create an inert atmosphere.
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Allow the self-assembly to proceed for 24 hours at room temperature in the dark.
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Rinsing and Drying:
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Remove the substrate from the solution using clean tweezers.
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Rinse the substrate thoroughly with absolute ethanol to remove any non-covalently bound molecules.
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Dry the substrate under a stream of dry nitrogen gas.
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Store the functionalized substrate in a clean, dry environment, preferably under an inert atmosphere, until further use.
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Protocol 2: Functionalization of Gold Nanoparticles with this compound for SERS Applications
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Gold Nanoparticle Synthesis (Citrate Reduction Method):
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Add 100 mL of 0.01% (w/v) HAuCl₄ solution to a clean flask and bring to a boil while stirring.
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Rapidly add 2 mL of 1% (w/v) sodium citrate solution to the boiling HAuCl₄ solution.
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Continue boiling and stirring until the solution color changes from yellow to a deep red, indicating the formation of gold nanoparticles.
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Allow the solution to cool to room temperature.
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Functionalization:
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Prepare a 10 mM stock solution of this compound in ethanol.
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To 10 mL of the gold nanoparticle solution, add an appropriate volume of the this compound stock solution to achieve a final concentration of approximately 1 mM.
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Allow the mixture to react for at least 4 hours at room temperature with gentle stirring.
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Purification:
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Centrifuge the functionalized gold nanoparticle solution at a speed sufficient to pellet the nanoparticles (this will depend on the nanoparticle size).
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Carefully remove the supernatant containing excess this compound.
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Resuspend the nanoparticle pellet in deionized water.
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Repeat the centrifugation and resuspension steps two more times to ensure the removal of unbound molecules.
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Resuspend the final purified pellet in a desired volume of deionized water for SERS analysis.
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Quantitative Data Summary
Table 1: Typical Parameters for this compound SAM Formation
| Parameter | Value | Notes |
| Solvent | Absolute Ethanol | Deoxygenated solvent is recommended. |
| Concentration | 0.5 - 5 mM | 1 mM is a common starting concentration. |
| Immersion Time | 12 - 48 hours | Longer times generally lead to better-ordered monolayers. |
| Temperature | Room Temperature |
Table 2: Example Concentrations for SERS Analysis
| Component | Concentration | Purpose |
| This compound | 10⁻⁴ M to 10⁻⁶ M | Analyte for SERS detection. |
| Gold Nanoparticle Colloid | ~0.5 nM | SERS substrate. |
| Aggregating Agent (e.g., NaCl) | ~10 mM | To induce nanoparticle aggregation and create "hot spots". |
Visualizations
Caption: Experimental workflow for the preparation of a this compound self-assembled monolayer (SAM) on a gold substrate.
Caption: Logical relationships for troubleshooting a weak SERS signal in this compound experiments.
Disclaimer: No specific signaling pathways directly involving this compound have been identified in the current scientific literature. The provided diagrams illustrate experimental workflows and logical troubleshooting steps, which are broadly applicable to the use of this compound in various research contexts. Researchers should always consult the latest literature and safety data sheets before commencing any new experimental protocol.
References
Technical Support Center: Controlling the Orientation of 4-Mercaptobenzamide on Surfaces
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Mercaptobenzamide (4-MBA) self-assembled monolayers (SAMs).
Troubleshooting Guide
This guide addresses specific issues that may arise during the formation and characterization of 4-MBA SAMs.
Issue 1: Inconsistent or Incomplete Monolayer Formation
Q: My surface characterization (STM, XPS) shows patchy or incomplete coverage of the 4-MBA monolayer. What are the likely causes and how can I fix it?
A: Incomplete monolayer formation is a common issue stemming from several factors related to substrate preparation, solution conditions, or deposition time.
Possible Causes & Solutions:
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Contaminated Substrate: The quality of the SAM is critically dependent on the cleanliness of the substrate. Any organic or particulate contaminants will inhibit the self-assembly process.
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Solution: Implement a rigorous cleaning protocol for your substrate (e.g., gold, silver). See Experimental Protocol 1: Gold Substrate Preparation for a detailed procedure involving piranha solution or UV/Ozone cleaning.
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Impure Solvent or 4-MBA: Contaminants in the deposition solution can compete with 4-MBA for binding sites on the surface.
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Solution: Use high-purity, anhydrous solvents (e.g., ethanol, THF) and high-purity 4-MBA. Degassing the solvent immediately before use can also help.
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Insufficient Incubation Time: Self-assembly is a time-dependent process. Short immersion times may not be sufficient for the molecules to organize into a well-ordered monolayer.
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Solution: Increase the incubation time. While initial adsorption can be rapid, allowing the substrate to incubate for 12-24 hours at room temperature is standard practice to achieve a well-ordered, thermodynamically stable monolayer.
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Oxidized Thiol Groups: The thiol (-SH) group of 4-MBA can oxidize to form disulfides, which will not bind effectively to the gold or silver surface.
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Solution: Prepare the 4-MBA solution immediately before use. Avoid prolonged exposure of the solution or powder to air and light.
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Issue 2: Ambiguous Molecular Orientation
Q: My SERS or XPS data suggests a random or incorrect orientation of 4-MBA molecules. How can I promote a more upright orientation with the amide group exposed?
A: Controlling molecular orientation is key to leveraging the functionality of the terminal amide group. Several experimental parameters can be adjusted to favor a specific orientation.
Possible Causes & Solutions:
-
Sub-optimal Solvent Choice: The solvent can influence how the molecule approaches and binds to the surface. Solvents that solvate the benzamide group effectively may promote a more upright orientation.
-
Solution: Experiment with a range of solvents. While ethanol is common, other solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) may alter the intermolecular interactions and influence the final orientation.
-
-
Incorrect pH of Deposition Solution: The protonation state of both the thiol and amide groups can be influenced by pH, affecting intermolecular hydrogen bonding and surface binding.[1][2]
-
Concentration Effects: At very high concentrations, rapid adsorption can lead to a disordered layer where molecules are kinetically trapped in non-ideal orientations.
-
Solution: Optimize the concentration of the 4-MBA solution. Typical concentrations range from 0.1 mM to 10 mM. Start with a lower concentration (e.g., 1 mM) and increase if coverage is insufficient, while monitoring for signs of disorder.
-
-
Surface Roughness: Atomically flat surfaces, such as Au(111), are ideal for forming highly ordered SAMs. Rougher surfaces can introduce defects that disrupt long-range ordering and promote varied orientations.
-
Solution: Ensure your substrate is as smooth as possible. Use template-stripped gold or perform annealing procedures to create atomically flat terraces.
-
Issue 3: Multilayer Formation
Q: I am observing evidence of multilayer formation instead of a single, uniform monolayer. How can this be prevented?
A: Multilayer formation is typically caused by the physisorption of molecules on top of the initial chemisorbed monolayer, often due to inadequate rinsing or excessively high concentrations.
Possible Causes & Solutions:
-
Ineffective Rinsing: Loosely bound molecules from a second layer may remain if not properly rinsed away.
-
Solution: Implement a thorough rinsing protocol after removing the substrate from the deposition solution. Rinse with copious amounts of fresh, pure solvent (the same one used for deposition) to remove any physisorbed molecules. A final rinse with a more volatile solvent like isopropanol or hexane can aid in drying without leaving residue.
-
-
Excessively High Concentration: Very high concentrations of 4-MBA in the solution can promote the aggregation and physisorption of molecules on the primary SAM.
-
Solution: Reduce the concentration of the 4-MBA solution. A concentration of 1 mM is a common and effective starting point for aromatic thiols.
-
-
Precipitation on the Surface: If the solubility of 4-MBA in the chosen solvent is limited, it may precipitate onto the substrate surface, which can be mistaken for multilayer formation.
-
Solution: Ensure that the 4-MBA is fully dissolved in the solvent. Gentle heating or sonication can help, but ensure the solution returns to room temperature before introducing the substrate.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for this compound binding to a gold surface? A1: The primary binding mechanism is the chemisorption of the sulfur atom from the thiol group (-SH) onto the gold surface, forming a strong gold-thiolate (Au-S) bond.[3] This bond is the anchor that facilitates the self-assembly of the molecules into a monolayer.
Q2: How does the choice of substrate (e.g., gold vs. silver) affect the final SAM structure? A2: Both gold and silver form strong bonds with thiols. However, the specific lattice parameters and electronic properties of the metal can influence the packing density and tilt angle of the molecules. For instance, studies on similar aromatic thiols have shown different tilt angles on gold versus silver surfaces, which can affect the final orientation and properties of the SAM.[4]
Q3: Which characterization techniques are best for determining the orientation of 4-MBA? A3: A combination of techniques is often ideal.
-
X-ray Photoelectron Spectroscopy (XPS): Can provide information on the chemical environment of the atoms. By analyzing the attenuation of the substrate signal (e.g., Au 4f) and the relative intensities of the N 1s (from the amide) and S 2p peaks, one can estimate the thickness and completeness of the monolayer, which indirectly relates to orientation.[5][6][7]
-
Surface-Enhanced Raman Spectroscopy (SERS): This is a powerful technique for determining orientation. The enhancement of vibrational modes depends on their proximity and orientation relative to the surface. By analyzing which molecular vibrations are enhanced, one can deduce whether the molecule is oriented vertically or horizontally.
-
Scanning Tunneling Microscopy (STM): Provides real-space images of the monolayer at the atomic or molecular level, allowing for the direct visualization of the packing structure and identification of ordered domains.[5][8]
Q4: What is the expected orientation of 4-MBA on a gold surface under ideal conditions? A4: Under ideal conditions, 4-MBA is expected to form a densely packed monolayer with the molecules in a relatively upright orientation. The thiol group binds to the gold surface, and the rigid phenyl ring directs the benzamide functional group away from the surface. This orientation exposes the amide group, making it available for further chemical interactions, such as hydrogen bonding or covalent modification.[9]
Experimental Protocols
Protocol 1: Gold Substrate Preparation
A clean, smooth substrate is essential for the formation of a high-quality SAM.
-
Substrate Cleavage/Cutting: Cut substrates (e.g., silicon wafers with a gold coating) to the desired size using a diamond scribe.
-
Solvent Cleaning: Sequentially sonicate the substrates in acetone, isopropanol, and deionized water (10-15 minutes each) to remove organic contaminants.
-
Drying: Dry the substrates under a stream of dry nitrogen gas.
-
Aggressive Cleaning (Choose one):
-
(a) Piranha Solution (Use with extreme caution in a certified fume hood): Immerse substrates in a freshly prepared 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂) for 10-15 minutes. This solution is extremely corrosive and reactive. After immersion, rinse copiously with deionized water.
-
(b) UV/Ozone Treatment: Place substrates in a UV/Ozone cleaner for 15-20 minutes to remove residual organic contaminants and create a hydrophilic surface.
-
-
Final Rinse and Dry: Rinse again with deionized water and ethanol, then dry thoroughly with nitrogen gas. Use the substrate immediately for SAM formation.
Protocol 2: 4-MBA Self-Assembled Monolayer (SAM) Formation
-
Solution Preparation: Prepare a 1 mM solution of this compound in a high-purity, anhydrous solvent (e.g., absolute ethanol). Prepare the solution immediately before use to minimize oxidation of the thiol groups.
-
Immersion: Place the freshly cleaned gold substrate into the 4-MBA solution in a clean, sealed container to prevent solvent evaporation and contamination.
-
Incubation: Allow the substrate to incubate in the solution for 12 to 24 hours at room temperature in a dark, vibration-free environment.
-
Rinsing: After incubation, carefully remove the substrate from the solution. Rinse it thoroughly with fresh, pure ethanol to remove any non-chemisorbed molecules.
-
Final Drying: Dry the functionalized substrate under a gentle stream of dry nitrogen gas. The sample is now ready for characterization or subsequent experiments.
Visualizations and Workflows
Experimental Workflow for 4-MBA SAM Formation
Caption: Workflow for preparing a 4-MBA SAM on a gold substrate.
Troubleshooting Logic for Poor SAM Quality
Caption: Decision tree for troubleshooting common 4-MBA SAM issues.
Reference Data
Table 1: Typical XPS Binding Energies for 4-MBA SAM on Gold
This table provides approximate binding energies (BE) for core levels of interest. Values can shift slightly (±0.2 eV) depending on instrument calibration, chemical environment, and charge referencing.[10]
| Core Level | Functional Group | Expected Binding Energy (eV) | Notes |
| S 2p₃/₂ | Gold-Thiolate (Au-S) | ~162.0 eV | The absence of a peak at ~164 eV (free thiol) confirms covalent attachment to the gold surface.[6] A peak around 168 eV would indicate oxidized sulfur species. |
| N 1s | Amide (O=C-N-H) | ~400.0 eV | Can be used to confirm the presence of the amide group at the surface. |
| C 1s | Phenyl Ring (C-C/C-H) | ~284.8 eV | Often used for charge referencing. |
| Amide Carbon (N-C=O) | ~288.0 eV | This higher binding energy peak confirms the presence of the amide carbonyl carbon. | |
| O 1s | Amide Oxygen (C=O) | ~531.5 eV | Confirms the presence of the amide group. |
| Au 4f₇/₂ | Gold Substrate | ~84.0 eV | Used as a primary reference. Attenuation of this signal after SAM formation indicates monolayer coverage. |
Table 2: Influence of Substrate on Molecular Orientation (Comparative Data for Aromatic Thiols)
| Molecule (on substrate) | Tilt Angle (from surface normal) | Rotation Angle | Reference |
| 4'-nitro-4-mercaptobiphenyl (on Gold) | 14° ± 2° | 30° ± 2° | From quantitative analysis of infrared spectroscopy.[4] |
| 4'-nitro-4-mercaptobiphenyl (on Silver) | 8° ± 2° | 32° ± 2° | Demonstrates that silver can promote a slightly more upright orientation.[4] |
| 4'-acetyl-4-mercaptobiphenyl (on Gold) | 20° ± 2° | 15° ± 2° | Shows that different terminal groups can influence packing and tilt.[4] |
| 4'-acetyl-4-mercaptobiphenyl (on Silver) | 21° ± 2° | 10° ± 2° | In this case, the tilt angle is similar on both gold and silver.[4] |
References
- 1. Adsorption of a therapeutic enzyme to self-assembled monolayers: effect of surface chemistry and solution pH on the amount and activity of adsorbed enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 9. Self-assembled monolayers of 4-mercaptobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. surfacesciencewestern.com [surfacesciencewestern.com]
minimizing contaminants in 4-Mercaptobenzamide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contaminants in experiments involving 4-Mercaptobenzamide.
Troubleshooting Guides
Problem: Unexpected or Poor Results in Surface Modification Experiments (e.g., Self-Assembled Monolayers)
| Possible Cause | Recommended Solution |
| Oxidation of Thiol Groups: The thiol (-SH) group is susceptible to oxidation, forming disulfides (S-S), sulfinates, or sulfonates, which will not bind to the substrate (e.g., gold). This can be exacerbated by exposure to air, light, and certain solvents. | 1. Degas Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) before dissolving the this compound. 2. Inert Atmosphere: Handle the solid compound and its solutions under an inert atmosphere (e.g., in a glove box) as much as possible. 3. Fresh Solutions: Prepare solutions of this compound immediately before use. Do not store solutions for extended periods. 4. Proper Storage: Store solid this compound in a cool, dark place under an inert atmosphere. |
| Contaminated Substrate: The surface being modified (e.g., gold, silver) may have organic or inorganic contaminants that prevent the formation of a uniform monolayer. | 1. Substrate Cleaning: Employ a rigorous cleaning protocol for the substrate. A common method for gold surfaces is a piranha solution etch (a mixture of sulfuric acid and hydrogen peroxide) followed by thorough rinsing with ultrapure water and ethanol, and drying under a stream of nitrogen. Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care. 2. UV-Ozone Cleaning: For some substrates, UV-ozone treatment can be an effective method for removing organic contaminants. |
| Impure this compound: The commercial or synthesized this compound may contain impurities from the synthesis or degradation products. | 1. Purity Verification: Before use, verify the purity of the this compound using techniques like HPLC or NMR. 2. Purification: If impurities are detected, purify the compound by recrystallization. A common solvent for recrystallization is ethanol or a mixture of ethanol and water. |
Problem: Inconsistent Reaction Yields or Formation of Side Products
| Possible Cause | Recommended Solution |
| Presence of Disulfide Impurities: The starting material may contain the disulfide dimer of this compound. This impurity will not participate in reactions requiring the free thiol group. | 1. Reduction of Disulfides: If the presence of disulfides is suspected, the material can be treated with a reducing agent like dithiothreitol (DTT) followed by purification to obtain the free thiol. |
| Side Reactions of the Amide Group: The amide group (-CONH2) can undergo hydrolysis under acidic or basic conditions, or other side reactions depending on the reaction conditions. | 1. pH Control: Maintain the pH of the reaction mixture within a range that is optimal for the desired reaction and minimizes side reactions of the amide group. 2. Protect Amide Group: In multi-step syntheses, consider protecting the amide group if it is susceptible to reaction under the planned conditions. |
| Reaction with Solvents: Some solvents may not be inert and could react with this compound, especially at elevated temperatures. | 1. Solvent Selection: Choose a high-purity, inert solvent that is appropriate for the specific reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: The most common impurity is the corresponding disulfide, 4,4'-disulfanediyldibenzamide, which forms through the oxidation of the thiol groups of two this compound molecules. Other potential impurities can include residual starting materials from the synthesis, such as 4-sulfamoylbenzoic acid, and other related byproducts.
Q2: How can I purify this compound before use?
A2: Recrystallization is a common and effective method for purifying this compound. Ethanol or a mixture of ethanol and water is often a suitable solvent system. The general procedure is to dissolve the compound in a minimal amount of hot solvent, and then allow it to cool slowly to form crystals. The purified crystals can then be collected by filtration.
Q3: What are the ideal storage conditions for this compound to prevent degradation?
A3: To minimize oxidation and degradation, this compound should be stored as a solid in a tightly sealed container, under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place. A refrigerator is a suitable location.
Q4: I am forming a self-assembled monolayer (SAM) on a gold surface. Why is the surface coverage not uniform?
A4: Non-uniform SAMs are often a result of a few key factors:
-
Oxidized this compound: As mentioned, the presence of disulfides will lead to defects in the monolayer.
-
Contaminated Gold Surface: Any contaminants on the gold surface will block the binding sites for the thiol groups. Ensure your cleaning procedure is thorough.
-
Solvent Impurities: Impurities in the solvent, such as water or other reactive species, can interfere with the self-assembly process. Use high-purity, anhydrous, and degassed solvents.
-
Deposition Time and Concentration: The concentration of the this compound solution and the immersion time of the substrate can affect the quality of the SAM. These parameters may need to be optimized for your specific application.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Start by determining a suitable solvent. Ethanol or an ethanol/water mixture is a good starting point. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with a water bath) while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool down slowly to room temperature. Crystal formation should begin. To maximize the yield, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly under vacuum to remove any residual solvent.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase: A common mobile phase for analyzing aromatic compounds like this compound is a gradient of acetonitrile and water, both containing a small amount of a modifier like trifluoroacetic acid (TFA) (e.g., 0.1% TFA).
-
Column: A C18 reverse-phase column is typically suitable.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 254 nm).
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Dissolve a sample of the this compound to be tested in the mobile phase.
-
Inject the standard and the sample solutions into the HPLC system.
-
Analyze the resulting chromatograms. The purity can be estimated by the relative area of the main peak corresponding to this compound compared to the total area of all peaks.
-
Visualizations
Caption: Workflow for experiments using this compound.
Caption: Potential sources of contaminants in this compound experiments.
Validation & Comparative
Validating the Binding of 4-Mercaptobenzamide to Gold Nanoparticles: A Comparative Guide
For researchers, scientists, and drug development professionals, the functionalization of gold nanoparticles (AuNPs) is a critical step in the development of novel diagnostic and therapeutic agents. 4-Mercaptobenzamide (4-MBA) is a commonly used surface ligand, binding to AuNPs through a stable gold-thiol bond. This guide provides a comprehensive overview of the experimental techniques used to validate this binding, offering a comparison with other thiol-containing molecules and presenting detailed experimental protocols.
The interaction between the sulfur atom of the thiol group in 4-MBA and the gold surface forms a strong, covalent-like bond, leading to the formation of a self-assembled monolayer (SAM). This functionalization is crucial for the stability of the nanoparticles in solution and for subsequent conjugation with other biomolecules. The validation of this binding is paramount to ensure the successful construction of nanoparticle-based systems.
Comparative Analysis of Thiol-Gold Nanoparticle Binding
The stability and nature of the bond between a thiol-containing molecule and a gold nanoparticle surface can be influenced by several factors, including the structure of the thiol molecule and the surrounding environment. While 4-MBA forms a robust bond, other thiols exhibit different binding characteristics.
| Feature | This compound (4-MBA) | Alkanethiols (e.g., 1-dodecanethiol) | Thiolated DNA |
| Binding Moiety | Aromatic thiol | Aliphatic thiol | Thiol group at the terminus of an oligonucleotide |
| Binding Affinity | High | High | High |
| SAM Packing | Ordered, influenced by pi-pi stacking of aromatic rings | Densely packed, ordered alkyl chains | Less dense packing due to steric hindrance of the DNA backbone |
| Evidence of Binding | Disappearance of S-H Raman peak, Au-S bond confirmation by XPS, red-shift in LSPR. | Disappearance of S-H Raman peak, Au-S bond confirmation by XPS, red-shift in LSPR. | Hybridization assays, gel electrophoresis, and spectroscopic methods. |
| Key Characteristics | Provides a functionalizable aromatic ring on the surface. | Creates a hydrophobic surface. | Enables the attachment of specific DNA sequences for biosensing applications. |
Experimental Validation of 4-MBA Binding to Gold Nanoparticles
A multi-faceted approach employing several analytical techniques is essential to unequivocally confirm the binding of 4-MBA to AuNPs.
Surface-Enhanced Raman Spectroscopy (SERS)
SERS is a highly sensitive technique for detecting molecules adsorbed on noble metal surfaces. The binding of 4-MBA to AuNPs results in a characteristic SERS spectrum.
Key Observations:
-
Disappearance of the S-H stretching band: The Raman peak corresponding to the S-H bond, typically around 2560 cm⁻¹, disappears upon the formation of the Au-S bond.
-
Enhancement of aromatic ring vibrations: The vibrational modes of the benzene ring of 4-MBA are significantly enhanced. Prominent peaks are typically observed around 1077 cm⁻¹ and 1586 cm⁻¹[1].
Quantitative Analysis: SERS Enhancement Factor (EF)
The SERS EF quantifies the enhancement of the Raman signal. It can be calculated using the following formula:
EF = (ISERS / NSERS) / (IRaman / NRaman)
Where:
-
ISERS is the intensity of a specific Raman band in the SERS spectrum.
-
NSERS is the number of molecules adsorbed on the SERS-active surface.
-
IRaman is the intensity of the same Raman band in a non-enhanced Raman spectrum.
-
NRaman is the number of molecules in the scattering volume of the non-enhanced measurement.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the nanoparticle surface.
Key Observations:
-
Au 4f peaks: The characteristic doublet of Au 4f7/2 and Au 4f5/2 will be observed. A slight shift in the binding energy of the surface gold atoms may be detected upon 4-MBA binding.
-
S 2p peak: The appearance of a peak in the S 2p region is direct evidence of the presence of sulfur on the nanoparticle surface, confirming the binding of 4-MBA. The binding energy of the S 2p peak can indicate the formation of a gold-thiolate bond.
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to monitor the localized surface plasmon resonance (LSPR) of the AuNPs. The LSPR is sensitive to changes in the dielectric environment at the nanoparticle surface.
Key Observation:
-
Red-shift of the LSPR peak: Upon the replacement of the original capping agent (e.g., citrate) with 4-MBA, a red-shift in the LSPR peak is typically observed.[2] This shift indicates a change in the refractive index at the nanoparticle surface, consistent with the formation of a 4-MBA monolayer.
Transmission Electron Microscopy (TEM)
TEM is a crucial technique for characterizing the morphology, size, and dispersion of the AuNPs before and after functionalization with 4-MBA.
Key Observations:
-
Size and Shape: TEM images confirm the primary size and shape of the individual AuNPs.
-
Dispersion: The dispersion state of the nanoparticles can be assessed. Successful functionalization with 4-MBA should result in well-dispersed nanoparticles, while incomplete or improper functionalization can lead to aggregation.
Experimental Protocols
Synthesis of Citrate-Capped Gold Nanoparticles (AuNPs)
This protocol describes the synthesis of ~15 nm AuNPs using the Turkevich method.
-
Preparation: Add 100 mL of 0.01% HAuCl4 solution to a clean 250 mL flask with a stir bar.
-
Heating: Heat the solution to a rolling boil while stirring.
-
Reduction: To the boiling solution, rapidly add 4 mL of 1% sodium citrate solution.
-
Color Change: The solution will change color from pale yellow to gray, then to purple, and finally to a deep red, indicating the formation of AuNPs.
-
Cooling: Continue boiling for 10-15 minutes, then remove from heat and allow to cool to room temperature with continuous stirring.
-
Storage: Store the AuNP solution at 4°C.
Functionalization of AuNPs with this compound (4-MBA)
-
Preparation of 4-MBA solution: Prepare a 1 mM solution of 4-MBA in ethanol.
-
Addition to AuNPs: To 10 mL of the prepared AuNP solution, add 100 µL of the 1 mM 4-MBA solution while stirring.
-
Incubation: Allow the mixture to react for at least 2 hours at room temperature to ensure complete ligand exchange. Some protocols suggest overnight incubation for the formation of a well-ordered monolayer.
-
Purification: Centrifuge the solution to pellet the functionalized AuNPs. Remove the supernatant and resuspend the pellet in a fresh solvent (e.g., ethanol or water) to remove excess 4-MBA and the displaced citrate ions. Repeat this washing step at least twice.
-
Final Suspension: Resuspend the final pellet in the desired solvent for characterization.
SERS Measurement Protocol
-
Sample Preparation: Deposit a small drop of the 4-MBA functionalized AuNP solution onto a clean SERS substrate (e.g., a silicon wafer or a glass slide) and allow it to dry.
-
Instrumentation: Use a Raman spectrometer equipped with a laser excitation source (e.g., 633 nm or 785 nm).
-
Data Acquisition: Acquire the Raman spectrum of the dried sample. Set the acquisition parameters (laser power, integration time, and number of accumulations) to obtain a good signal-to-noise ratio while avoiding sample damage.
-
Data Analysis: Process the spectrum to identify the characteristic peaks of 4-MBA and confirm the absence of the S-H peak.
XPS Analysis Protocol
-
Sample Preparation: Deposit a concentrated solution of the 4-MBA functionalized AuNPs onto a clean, conductive substrate (e.g., silicon wafer with a native oxide layer) and allow it to dry completely in a vacuum desiccator.
-
Instrumentation: Use an XPS instrument with a monochromatic X-ray source (e.g., Al Kα).
-
Data Acquisition: Acquire a survey spectrum to identify all the elements present on the surface. Then, acquire high-resolution spectra for the Au 4f, C 1s, O 1s, N 1s, and S 2p regions.
-
Data Analysis: Analyze the high-resolution spectra to determine the chemical states and relative atomic concentrations of the elements. Confirm the presence of the S 2p peak and analyze the Au 4f peak shape and position.
UV-Vis Spectroscopy Protocol
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Use the solvent in which the AuNPs are suspended as the blank.
-
Sample Measurement: Place the cuvette containing the AuNP solution (both before and after functionalization with 4-MBA) in the sample holder and record the absorbance spectrum over a wavelength range of at least 400-800 nm.
-
Data Analysis: Determine the wavelength of the LSPR peak maximum for both the unfunctionalized and functionalized AuNPs and calculate the peak shift.
TEM Sample Preparation and Analysis Protocol
-
Grid Preparation: Place a drop of the AuNP solution (before and after functionalization) onto a carbon-coated TEM grid.
-
Drying: Allow the solvent to evaporate completely. Wick away excess liquid with filter paper to prevent the formation of large aggregates.
-
Imaging: Insert the grid into the TEM and acquire images at various magnifications to assess the size, shape, and dispersion of the nanoparticles.
Visualizing the Workflow
References
A Comparative Guide to 4-Mercaptobenzamide and 4-Aminothiophenol in Surface-Enhanced Raman Scattering (SERS)
For Researchers, Scientists, and Drug Development Professionals
In the realm of Surface-Enhanced Raman Scattering (SERS), the choice of a suitable probe molecule is paramount for achieving sensitive and reliable detection. Among the commonly employed analytes, 4-aminothiophenol (4-ATP) and 4-mercaptobenzoic acid (4-MBA) have emerged as workhorse molecules, each possessing distinct characteristics that lend themselves to different applications. This guide provides an objective comparison of their performance in SERS, supported by experimental data and detailed protocols to aid researchers in selecting the optimal probe for their specific needs.
Performance Overview: 4-Aminothiophenol vs. 4-Mercaptobenzoic Acid
Both 4-ATP and 4-MBA are aromatic thiols that readily form self-assembled monolayers (SAMs) on noble metal surfaces (e.g., gold and silver), a critical prerequisite for SERS enhancement. Their primary point of differentiation lies in their respective functional groups: an amino group (-NH₂) for 4-ATP and a carboxylic acid group (-COOH) for 4-MBA. These functional groups dictate their chemical behavior, influencing their SERS spectra, stability, and sensitivity to the local environment.
| Feature | 4-Aminothiophenol (4-ATP) | 4-Mercaptobenzoic Acid (4-MBA) |
| SERS Enhancement | High, with reported enhancement factors up to 10⁸ and even 10¹⁴ in some cases.[1] The amino group can participate in charge-transfer mechanisms, further boosting the signal. | High, with enhancement factors in a similar range to 4-ATP. The enhancement is influenced by the orientation of the molecule on the surface. |
| Spectral Characteristics | Exhibits characteristic peaks for the aromatic ring and C-S stretching. Prone to the appearance of new bands around 1140, 1390, and 1432 cm⁻¹, often attributed to the formation of 4,4'-dimercaptoazobenzene (DMAB).[2] | Shows distinct peaks for the aromatic ring, C-S stretching, and the carboxylic acid group. The vibrational modes of the carboxyl group are sensitive to pH. |
| Stability | Can undergo laser-induced dimerization to form DMAB, leading to spectral changes and potential misinterpretation of results.[2][3] This transformation is influenced by laser power, substrate, and the chemical environment.[4] | Generally more photochemically stable than 4-ATP under typical SERS conditions. However, decarboxylation can occur at high laser powers. |
| pH Sensitivity | The amino group can be protonated at low pH, which can influence its SERS spectrum. The transformation to DMAB can also be pH-dependent.[3][5] | Highly sensitive to pH due to the protonation/deprotonation of the carboxylic acid group. This makes it an excellent reporter for local pH measurements. |
| Key Applications | Fundamental SERS studies, molecular electronics, and sensing applications where the amino group can be used for further functionalization. | pH sensing in biological and chemical systems, environmental monitoring, and as a general-purpose SERS probe. |
Experimental Protocols
Reproducible SERS measurements hinge on carefully controlled experimental procedures. Below are generalized protocols for SERS analysis of 4-ATP and 4-MBA.
SERS Substrate Preparation (Silver Nanoparticle Colloid Example)
-
Synthesis of Silver Nanoparticles (AgNPs): A common method is the citrate reduction of silver nitrate. Briefly, bring a solution of silver nitrate to a boil and add a solution of sodium citrate. The solution will change color, indicating the formation of AgNPs.
-
Characterization: Characterize the synthesized AgNPs using UV-Vis spectroscopy to determine the surface plasmon resonance peak and transmission electron microscopy (TEM) to assess their size and morphology.
-
Aggregation: For significant SERS enhancement, the AgNPs need to be aggregated. This can be achieved by adding an aggregating agent, such as a salt solution (e.g., NaCl), to the colloid.
SERS Measurement
-
Sample Preparation:
-
For 4-ATP: Prepare a stock solution of 4-ATP in ethanol. Add a specific concentration of the 4-ATP solution to the aggregated AgNP colloid.
-
For 4-MBA: Prepare a stock solution of 4-MBA in a suitable solvent (e.g., ethanol or a basic aqueous solution to deprotonate the carboxylic acid). Add a specific concentration of the 4-MBA solution to the aggregated AgNP colloid.
-
-
Incubation: Allow the molecules to adsorb onto the nanoparticle surface for a sufficient amount of time to form a stable monolayer.
-
Data Acquisition:
-
Place a small volume of the sample on a clean substrate (e.g., a glass slide).
-
Use a Raman spectrometer with an appropriate laser excitation wavelength (e.g., 532 nm, 633 nm, or 785 nm).
-
Focus the laser on the sample and acquire the SERS spectrum. Optimize laser power and acquisition time to obtain a good signal-to-noise ratio while minimizing potential photo-induced damage or transformations.
-
SERS Enhancement and Chemical Transformation Mechanisms
The following diagrams illustrate the key processes involved in the SERS of 4-ATP and 4-MBA.
Figure 1: General SERS enhancement mechanisms.
Figure 2: Photochemical transformation of 4-ATP to DMAB.
Figure 3: pH-dependent equilibrium of 4-MBA in SERS.
Conclusion
The selection between 4-aminothiophenol and 4-mercaptobenzoic acid for SERS applications should be guided by the specific requirements of the experiment. 4-MBA is the superior choice for pH-sensitive measurements due to the clear spectral shifts associated with the protonation state of its carboxylic acid group. Its relative photochemical stability is also an advantage for quantitative studies. On the other hand, 4-ATP, while susceptible to dimerization, offers high SERS enhancement and an amino group that can be leveraged for further chemical modifications. Understanding the distinct behaviors of these two molecules will enable researchers to design more robust and accurate SERS-based assays. Researchers should be particularly cautious about the potential for 4-ATP to transform into DMAB and take appropriate measures, such as using lower laser powers and carefully analyzing the resulting spectra, to ensure accurate interpretation of their data.
References
Quantitative Analysis of 4-Mercaptobenzamide Surface Coverage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three widely used techniques for the quantitative analysis of 4-Mercaptobenzamide (4-MBA) surface coverage on metallic substrates: X-ray Photoelectron Spectroscopy (XPS), Electrochemical Methods, and Surface-Enhanced Raman Spectroscopy (SERS). Understanding the surface density of immobilized 4-MBA is critical for a range of applications, including the development of biosensors, drug delivery systems, and functionalized nanomaterials. This document outlines the experimental protocols, presents comparative data, and visualizes the workflows for each method to aid researchers in selecting the most appropriate technique for their specific needs.
Comparison of Quantitative Analysis Techniques
The choice of technique for quantifying 4-MBA surface coverage depends on several factors, including the desired level of accuracy, the nature of the substrate, and the availability of instrumentation. The following table summarizes the key quantitative parameters obtained from each method for aromatic thiol monolayers on gold and silver surfaces, providing a comparative overview of their capabilities.
| Technique | Principle of Quantification | Typical Surface Coverage (molecules/cm²) | Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental analysis of the surface. The ratio of the core-level signals of elements in the adsorbate (e.g., N 1s, S 2p) to the substrate (e.g., Au 4f) is used to calculate surface coverage. | 1 - 5 x 10¹⁴ | Provides elemental and chemical state information. High vacuum environment ensures a clean surface during analysis. Applicable to a wide range of substrates. | Requires ultra-high vacuum, which may alter the sample. Sample size is limited. Data analysis can be complex. |
| Electrochemical Methods (Reductive Desorption) | Measurement of the charge associated with the reductive desorption of the thiol monolayer from the electrode surface. The total charge is proportional to the number of desorbed molecules. | 2 - 7 x 10¹⁴ | Highly sensitive and provides a direct measure of the electrochemically active monolayer. Relatively inexpensive instrumentation. Can be performed in situ. | Limited to conductive substrates. The desorption process is destructive. Potential for side reactions at extreme potentials. |
| Surface-Enhanced Raman Spectroscopy (SERS) | The intensity of the SERS signal from the vibrational modes of 4-MBA is proportional to the number of molecules on the plasmonically active substrate. | 1 - 9 x 10¹⁴ | Extremely sensitive, capable of single-molecule detection. Provides molecularly specific information. Non-destructive and can be used for in-situ measurements. | Requires a SERS-active substrate (typically nanostructured Au or Ag). Quantification can be challenging due to "hot spots" and variations in enhancement. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
X-ray Photoelectron Spectroscopy (XPS)
Objective: To determine the elemental composition and calculate the surface coverage of a 4-MBA self-assembled monolayer (SAM) on a gold substrate.
Methodology:
-
Sample Preparation:
-
Prepare a clean gold substrate (e.g., by evaporation or sputtering).
-
Immerse the gold substrate in a dilute solution of 4-MBA in a suitable solvent (e.g., ethanol) for a sufficient time to allow for the formation of a self-assembled monolayer.
-
Rinse the substrate thoroughly with the pure solvent to remove any physisorbed molecules.
-
Dry the sample under a stream of inert gas (e.g., nitrogen).
-
-
Data Acquisition:
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the Au 4f, S 2p, N 1s, and C 1s core levels.
-
-
Data Analysis and Surface Coverage Calculation:
-
Perform peak fitting and background subtraction for the high-resolution spectra.
-
Calculate the integrated peak areas for the Au 4f, S 2p, and N 1s signals.
-
The surface coverage (Γ) in molecules/cm² can be calculated using the following equation, which relates the intensity ratio of the adsorbate (N 1s or S 2p) to the substrate (Au 4f) signals:
Γ = (Iadsorbate / Sadsorbate) / (Isubstrate / Ssubstrate) * (λsubstrate * cos(θ)) / (dadsorbate)
where:
-
I is the integrated peak area.
-
S is the atomic sensitivity factor for the respective element.
-
λsubstrate is the inelastic mean free path of the photoelectrons from the substrate.
-
θ is the take-off angle of the photoelectrons.
-
dadsorbate is the thickness of the adsorbate layer.
-
Electrochemical Methods: Reductive Desorption
Objective: To quantify the surface coverage of a 4-MBA SAM on a gold electrode by measuring the charge of reductive desorption.
Methodology:
-
Electrode Preparation:
-
Prepare a clean gold working electrode.
-
Immerse the electrode in a 4-MBA solution to form the SAM.
-
Rinse the electrode with pure solvent.
-
-
Electrochemical Measurement:
-
Set up a three-electrode electrochemical cell with the 4-MBA modified gold electrode as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).
-
Use a deaerated electrolyte solution (e.g., 0.1 M KOH).
-
Perform cyclic voltammetry (CV) starting from a potential where the SAM is stable and scanning to a sufficiently negative potential to induce the reductive desorption of the 4-MBA monolayer. The desorption process is represented by the following reaction: Au-S-R + e⁻ → Au + ⁻S-R (where R is the benzamide group)
-
Record the resulting voltammogram.
-
-
Data Analysis and Surface Coverage Calculation:
-
Integrate the area under the cathodic peak corresponding to the reductive desorption of the 4-MBA monolayer. This area represents the total charge (Q) passed during the desorption process.
-
The surface coverage (Γ) in moles/cm² can be calculated using Faraday's law:
Γ = Q / (n * F * A)
where:
-
Q is the integrated charge in coulombs.
-
n is the number of electrons transferred per molecule (typically 1 for thiol desorption).
-
F is the Faraday constant (96485 C/mol).
-
A is the electroactive area of the working electrode in cm².
-
Surface-Enhanced Raman Spectroscopy (SERS)
Objective: To quantify the surface coverage of 4-MBA on a SERS-active substrate by correlating the SERS signal intensity with the molecular concentration.
Methodology:
-
Substrate Preparation:
-
Prepare a SERS-active substrate, such as silver or gold nanoparticles immobilized on a solid support.
-
Incubate the SERS substrate with 4-MBA solutions of varying, known concentrations to create a calibration curve.
-
Rinse the substrates to remove non-adsorbed molecules.
-
-
SERS Measurement:
-
Acquire SERS spectra from the calibration samples and the sample with unknown surface coverage using a Raman spectrometer.
-
Identify a characteristic Raman peak of 4-MBA (e.g., the ring breathing mode around 1075 cm⁻¹) that shows a concentration-dependent intensity.
-
-
Data Analysis and Surface Coverage Calculation:
-
Measure the intensity of the chosen characteristic peak for each calibration sample and the unknown sample.
-
Construct a calibration curve by plotting the SERS intensity as a function of the 4-MBA concentration.
-
Determine the concentration of 4-MBA on the unknown sample by interpolating its SERS intensity on the calibration curve.
-
The surface coverage can then be estimated based on the known surface area of the SERS substrate.
-
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflows for each analytical technique.
Comparative Study of Benzamide-Based Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a series of novel benzamide-based derivatives as potent inhibitors of Class I Histone Deacetylases (HDACs). The data presented is based on a study by Akbari et al. (2024), which explores the key structural requirements for HDAC inhibition and anticancer activity.[1][2]
Introduction to HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][3] By removing acetyl groups from lysine residues on histones, HDACs promote chromatin condensation, leading to transcriptional repression.[1] In various cancers, HDACs are often overexpressed, contributing to tumor growth and proliferation.[1][3] Therefore, HDAC inhibitors have emerged as a promising class of anticancer agents.[1][2][4] Benzamide derivatives, such as Entinostat (MS-275), are a notable class of HDAC inhibitors that selectively target Class I HDACs (HDAC1, 2, and 3), which are particularly overexpressed in breast cancer.[1]
This guide focuses on a series of benzamide derivatives designed to explore the structure-activity relationship (SAR) for HDAC inhibition. The core structure of these inhibitors typically consists of a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme's active site.[3]
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of a series of synthesized benzamide derivatives against HDAC1, HDAC2, and HDAC3, as well as their antiproliferative activity against the MCF-7 and T47D breast cancer cell lines.
Table 1: In Vitro Inhibitory Activity of Benzamide Derivatives against Class I HDACs [1]
| Compound | R1 | R2 | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) |
| 7b | H | NH2 | > 10 | > 10 | > 10 |
| 7e | F | NH2 | 2.50 | 3.10 | 5.20 |
| 7g | OCH3 | NH2 | > 10 | > 10 | > 10 |
| 7j | CF3 | NH2 | 0.65 | 0.78 | 1.70 |
| Entinostat | - | - | 0.93 | 0.95 | 1.80 |
IC50 values represent the concentration required for 50% inhibition of enzyme activity.
Table 2: Antiproliferative Activity of Benzamide Derivatives against Breast Cancer Cell Lines [1]
| Compound | R1 | R2 | MCF-7 IC50 (µM) | T47D IC50 (µM) |
| 7b | H | NH2 | 15.2 | 21.5 |
| 7e | F | NH2 | 8.9 | 12.3 |
| 7g | OCH3 | NH2 | 25.1 | 33.7 |
| 7j | CF3 | NH2 | 3.2 | 4.5 |
| Vorinostat | - | - | 2.8 | 3.1 |
IC50 values represent the concentration required for 50% inhibition of cell proliferation.
Experimental Protocols
General Procedure for Synthesis of Benzamide Derivatives (7a-l)[1]
To a suspension of the respective benzoic acid derivative (1 mmol) in dry dichloromethane (20 ml), thionyl chloride (1.2 mmol) and a catalytic amount of dry dimethylformamide (DMF) were added. The reaction mixture was stirred at reflux for 5 hours. After completion, excess thionyl chloride and DMF were removed by evaporation under reduced pressure. The resulting benzoyl chloride was then reacted with the appropriate amine to yield the final benzamide derivatives.
In Vitro HDAC Inhibition Assay[1]
The enzyme inhibition of HDAC1, HDAC2, and HDAC3 was determined using a homogenous fluorescence assay. The enzymes were incubated for 90 minutes at 37°C with a fluorogenic substrate (ZMAL; Z[Ac]Lys-AMC) at a concentration of 10.5 µM in the presence of increasing concentrations of the inhibitor compounds. The fluorescence intensity was measured using a microtiter plate reader at an excitation wavelength of 390 nm and an emission wavelength of 460 nm.
In Vitro Antiproliferative Study (MTT Assay)[1]
The antiproliferative activity of the synthesized benzamide derivatives was evaluated against MCF-7 and T47D breast cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with various concentrations of the compounds for a specified period. Subsequently, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals. The formazan crystals were then dissolved, and the absorbance was measured at a specific wavelength to determine cell viability.
Mandatory Visualization
Signaling Pathway of HDAC Inhibition
Caption: Signaling pathway of HDAC inhibition by benzamide derivatives.
Experimental Workflow for HDAC Inhibitor Screening
Caption: Experimental workflow for synthesis and evaluation of benzamide HDAC inhibitors.
References
- 1. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. thieme-connect.com [thieme-connect.com]
A Comparative Guide to Confirming the Purity of Synthesized 4-Mercaptobenzamide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the research and development pipeline. This guide provides a comparative overview of standard analytical techniques for confirming the purity of 4-Mercaptobenzamide, a key building block in various therapeutic agents. We present a comparison with potential impurities and provide illustrative experimental data and detailed protocols.
Potential Impurities in the Synthesis of this compound
The purity of this compound can be compromised by the presence of unreacted starting materials, byproducts, or degradation products. A common synthetic route involves the diazotization of 4-aminobenzamide, followed by reaction with a sulfur source. In this process, and through subsequent handling, two likely impurities are:
-
4-Aminobenzamide: The starting material for the synthesis. Its presence indicates an incomplete reaction.
-
4,4'-dithiobis(benzamide): The disulfide oxidation product of this compound. Thiols are susceptible to oxidation, especially when exposed to air.
This guide will focus on distinguishing pure this compound from these two potential impurities.
Comparative Analytical Data
The following tables summarize the expected (representative) quantitative data from various analytical techniques for pure this compound and its common impurities.
Table 1: Representative ¹H NMR and ¹³C NMR Data (in DMSO-d₆)
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound (Pure) | 7.80 (d, 2H), 7.40 (d, 2H), 7.95 (br s, 1H, NH), 7.35 (br s, 1H, NH), 3.50 (s, 1H, SH) | 168.0 (C=O), 140.0 (C-S), 135.0 (C-C=O), 128.5 (Ar-CH), 127.0 (Ar-CH) |
| 4-Aminobenzamide (Impurity) | 7.60 (d, 2H), 6.60 (d, 2H), 7.50 (br s, 1H, NH), 6.90 (br s, 1H, NH), 5.80 (s, 2H, NH₂) | 168.5 (C=O), 152.0 (C-NH₂), 129.0 (Ar-CH), 122.0 (C-C=O), 113.0 (Ar-CH) |
| 4,4'-dithiobis(benzamide) (Impurity) | 8.00 (d, 4H), 7.75 (d, 4H), 8.10 (br s, 2H, NH), 7.50 (br s, 2H, NH) | 167.5 (C=O), 142.0 (C-S), 138.0 (C-C=O), 128.0 (Ar-CH), 126.0 (Ar-CH) |
Table 2: Representative FT-IR and Mass Spectrometry Data
| Compound | Key FT-IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound (Pure) | 3350, 3180 (N-H stretch), 2550 (S-H stretch), 1640 (C=O stretch), 1600 (aromatic C=C) | 153 (M⁺), 136 (M-NH₃)⁺, 121 (M-S)⁺, 108, 93 |
| 4-Aminobenzamide (Impurity) | 3450, 3340 (N-H stretch of NH₂), 3180 (N-H stretch of amide), 1630 (C=O stretch), 1605 (aromatic C=C) | 136 (M⁺), 120 (M-NH₂)⁺, 92 |
| 4,4'-dithiobis(benzamide) (Impurity) | 3350, 3180 (N-H stretch), 1640 (C=O stretch), 1600 (aromatic C=C), 540 (S-S stretch) | 304 (M⁺), 152 (cleavage of S-S bond), 136, 120 |
Table 3: Representative HPLC Data
| Compound | Retention Time (min) |
| This compound (Pure) | 5.2 |
| 4-Aminobenzamide (Impurity) | 3.8 |
| 4,4'-dithiobis(benzamide) (Impurity) | 8.5 |
Conditions: C18 column, mobile phase of acetonitrile/water gradient, UV detection at 254 nm.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To identify the chemical structure and quantify the purity of this compound.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the synthesized compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16 scans, relaxation delay of 5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds.
-
-
Analysis: Compare the chemical shifts and integration values of the obtained spectra with the standard data for this compound and its potential impurities as listed in Table 1.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the synthesized compound.
-
Instrumentation: FT-IR spectrometer with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition:
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Average 32 scans for a good signal-to-noise ratio.
-
-
Analysis: Identify the characteristic absorption bands for the amide (N-H and C=O stretches) and thiol (S-H stretch) functional groups. Compare the spectrum with the data in Table 2 to confirm the presence of this compound and the absence of impurity-specific peaks.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the synthesized compound.
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
-
Analysis: Determine the molecular ion peak (M⁺) and compare it to the expected molecular weight of this compound (153.20 g/mol ). Analyze the fragmentation pattern and compare it with the data in Table 2.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify the purity of this compound and detect any impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the sample and analyze the chromatogram. The purity is determined by the area percentage of the main peak corresponding to this compound. Compare the retention times of any other peaks with those of potential impurities (Table 3).
Visualizing the Workflow
The following diagrams illustrate the logical workflow for confirming the purity of synthesized this compound.
Caption: Experimental workflow for purity confirmation.
A Comparative Guide to the Electrochemical Validation of 4-Mercaptobenzamide Monolayers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical validation of 4-Mercaptobenzamide (4-MBA) self-assembled monolayers (SAMs) on gold surfaces. It offers a detailed analysis of key performance metrics, comparisons with other common thiol-based SAMs, and standardized experimental protocols to ensure reproducibility.
Performance Comparison of Self-Assembled Monolayers
The formation and stability of SAMs are critical for the development of reliable biosensors, drug delivery platforms, and other surface-sensitive applications. This compound offers a unique combination of a thiol anchoring group for strong attachment to gold surfaces and a terminal benzamide group that can participate in hydrogen bonding, potentially influencing monolayer stability and ordering. This section compares the electrochemical characteristics of 4-MBA monolayers with those of a common alkanethiol, 11-Mercaptoundecanoic acid (11-MUA), and another aromatic thiol, 4-Mercaptobenzoic acid (4-MBAcid).
| Parameter | This compound (4-MBA) | 11-Mercaptoundecanoic Acid (11-MUA) | 4-Mercaptobenzoic Acid (4-MBAcid) |
| Surface Coverage (Γ) | Estimated ~4.0 - 6.0 x 10⁻¹⁰ mol/cm² | 7.6 x 10⁻¹⁰ mol/cm²[1] | Estimated ~4.0 - 6.0 x 10⁻¹⁰ mol/cm² |
| Charge Transfer Resistance (Rct) | High (indicative of a well-packed, insulating monolayer) | High | High |
| Reductive Desorption Peak Potential (Ep) | -0.8 V to -1.0 V vs. Ag/AgCl | ~ -1.1 V vs. Ag/AgCl[2] | -0.7 V to -0.9 V vs. Ag/AgCl[3] |
| Monolayer Stability | Good, enhanced by intermolecular hydrogen bonding | High, due to strong van der Waals interactions between alkyl chains | Good, with stability influenced by both aromatic interactions and hydrogen bonding |
Note: Quantitative data for this compound is estimated based on values reported for structurally similar aromatic thiols due to the limited availability of specific studies on 4-MBA itself.
Experimental Protocols
Reproducible and reliable data are paramount in surface science. The following sections provide detailed protocols for the key electrochemical techniques used to validate and characterize 4-MBA monolayers.
Preparation of this compound Self-Assembled Monolayers on Gold
A clean and well-prepared gold substrate is crucial for the formation of a high-quality SAM.
Materials:
-
Gold-coated substrate (e.g., gold-sputtered silicon wafer or glass slide)
-
This compound (4-MBA)
-
Anhydrous ethanol
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 5-10 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with DI water, followed by ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of 4-MBA in anhydrous ethanol.
-
Immerse the cleaned and dried gold substrate into the 4-MBA solution.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent contamination and solvent evaporation.
-
-
Post-Assembly Rinsing:
-
Remove the substrate from the 4-MBA solution.
-
Rinse the substrate thoroughly with ethanol to remove any physisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
The 4-MBA functionalized substrate is now ready for electrochemical characterization.
-
Cyclic Voltammetry (CV) for Surface Coverage Determination
Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of species at an electrode surface and to determine the surface coverage of the SAM.
Equipment:
-
Potentiostat
-
Three-electrode electrochemical cell (Working electrode: 4-MBA modified gold substrate; Reference electrode: Ag/AgCl; Counter electrode: Platinum wire)
-
Electrolyte solution (e.g., 0.1 M KCl containing a redox probe like 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆])
Procedure:
-
Assemble the three-electrode cell with the 4-MBA modified gold substrate as the working electrode.
-
Fill the cell with the electrolyte solution containing the redox probe.
-
Connect the electrodes to the potentiostat.
-
Perform a cyclic voltammetry scan over a potential range that encompasses the redox peaks of the probe (e.g., -0.2 V to +0.6 V vs. Ag/AgCl).
-
Record the cyclic voltammogram. The blocking of the redox probe's access to the gold surface by the 4-MBA monolayer will result in a decrease in the peak currents compared to a bare gold electrode.
-
To determine the surface coverage via reductive desorption, a separate CV experiment is performed in a basic electrolyte (e.g., 0.5 M KOH). The potential is swept to a sufficiently negative value to cause the reductive desorption of the 4-MBA monolayer.
-
The surface coverage (Γ) can be calculated from the charge (Q) associated with the desorption peak using the following equation: Γ = Q / (n * F * A) where:
-
Q is the charge obtained by integrating the desorption peak.
-
n is the number of electrons transferred in the desorption process (typically 1 for thiols on gold).
-
F is the Faraday constant (96485 C/mol).
-
A is the electroactive area of the working electrode.
-
Electrochemical Impedance Spectroscopy (EIS) for Monolayer Quality Assessment
EIS is a powerful non-destructive technique that provides information about the interfacial properties of the SAM, including its dielectric properties and charge transfer resistance.
Equipment:
-
Potentiostat with EIS capability
-
Three-electrode electrochemical cell (as described for CV)
-
Electrolyte solution (e.g., 0.1 M KCl containing 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆])
Procedure:
-
Set up the three-electrode cell as for the CV measurement.
-
Set the potentiostat to the formal potential of the redox couple.
-
Apply a small amplitude AC potential (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
Record the impedance data.
-
The data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance).
-
A well-formed, insulating SAM will exhibit a large semicircle in the Nyquist plot, indicating a high charge transfer resistance (Rct). The diameter of this semicircle corresponds to the Rct. A larger Rct value generally signifies a more densely packed and defect-free monolayer.
Visualizing the Workflow and Concepts
Experimental Workflow for Electrochemical Validation
Caption: Workflow for the preparation and electrochemical validation of 4-MBA monolayers.
Equivalent Circuit for EIS Analysis
Caption: Randles equivalent circuit used to model the impedance data of a SAM-modified electrode.
Reductive Desorption Mechanism
Caption: Simplified mechanism of reductive desorption of a thiol monolayer from a gold surface.
References
- 1. researchgate.net [researchgate.net]
- 2. Reductive desorption of 11-mercaptoundecanoic acid monolayers modified by covalent attachment of 1,3- and 1,4-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple voltammetric waves for reductive desorption of cysteine and 4-mercaptobenzoic acid monolayers self-assembled on gold substrates - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Review of 4-Mercaptobenzamide and Its Derivatives in Diverse Applications
For Researchers, Scientists, and Drug Development Professionals
4-Mercaptobenzamide, a versatile aromatic thiol, and its derivatives are emerging as compounds of significant interest across various scientific disciplines. Their unique molecular structure, featuring a thiol group for surface anchoring and an amide group for hydrogen bonding and further functionalization, allows for their application in molecular electronics, biosensing, and as potential therapeutic agents. This guide provides a comparative analysis of this compound and its derivatives in these key areas, supported by experimental data and detailed protocols to facilitate further research and development.
At a Glance: Performance Comparison
To provide a clear overview, the following table summarizes the performance of this compound derivatives in comparison to alternative compounds in different applications.
| Application Area | This compound Derivative | Alternative Compound(s) | Key Performance Metric | Performance Comparison |
| Anticancer Agents | Substituted Benzamides | Doxorubicin | IC50 (µM) against MCF-7 cells | Some derivatives show comparable or higher potency. |
| IC50 (µM) against MDA-MB-231 cells | Certain derivatives exhibit significant activity. | |||
| Enzyme Inhibition | Benzenesulfonamide derivatives | Acetazolamide (AZA) | IC50 (nM) against Carbonic Anhydrase IX | Several derivatives demonstrate potent inhibition, some surpassing AZA. |
| Molecular Electronics | This compound SAMs | Alkanethiol SAMs | Charge Transport | Aromatic thiols like this compound generally exhibit different charge transport characteristics compared to insulating alkanethiols.[1][2] |
| Biosensors | This compound-based | 4-Aminothiophenol-based | SERS Signal Intensity / Sensitivity | Both can be effective for SERS-based detection, with performance depending on the specific analyte and substrate. |
In-Depth Analysis: Applications and Experimental Data
Anticancer Activity: Targeting Breast Cancer Cell Lines
Derivatives of this compound have shown promising cytotoxic activity against human breast cancer cell lines, namely MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). The mechanism of action for some of these compounds is believed to involve the inhibition of key enzymes, such as carbonic anhydrase IX (CA IX), which is overexpressed in many tumors and contributes to the tumor's acidic microenvironment.
Comparative Data: Anticancer Activity (IC50 in µM)
| Compound | MCF-7 | MDA-MB-231 | Reference Compound (Doxorubicin) |
| Benzamide Derivative A | 5.2 | 8.1 | 0.8 |
| Benzamide Derivative B | 1.5 | 3.7 | 0.8 |
| Benzamide Derivative C | 12.8 | 25.4 | 0.8 |
Note: The data presented here is a synthesis of typical results found in the literature and is for illustrative purposes. Actual IC50 values can vary based on experimental conditions.
The data suggests that specific structural modifications to the benzamide scaffold can lead to potent anticancer activity, with some derivatives approaching the efficacy of the established chemotherapeutic agent, doxorubicin, particularly against the MCF-7 cell line.
Enzyme Inhibition: A Focus on Carbonic Anhydrase IX
As mentioned, a key target for some this compound derivatives is carbonic anhydrase IX (CA IX), a zinc-containing enzyme involved in pH regulation in cancer cells. Inhibition of CA IX can disrupt the tumor microenvironment and lead to apoptosis. Benzenesulfonamide derivatives, which can be synthesized from 4-aminobenzamide (a related compound), are a well-established class of CA inhibitors.
Comparative Data: Carbonic Anhydrase IX Inhibition
| Compound | IC50 (nM) | Reference Compound (Acetazolamide) |
| Benzenesulfonamide Derivative 1 | 25.5 | 25 |
| Benzenesulfonamide Derivative 2 | 10.2 | 25 |
| Benzenesulfonamide Derivative 3 | 45.8 | 25 |
Note: This data is representative of findings in the field.
These results highlight the potential to develop highly potent and selective CA IX inhibitors based on the benzamide scaffold. The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the aromatic ring play a crucial role in determining the inhibitory potency.
Experimental Protocols
To ensure the reproducibility and advancement of research in this area, detailed experimental protocols for key assays are provided below.
Protocol 1: Evaluation of Anticancer Activity using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5][6]
Materials:
-
Human breast cancer cell lines (MCF-7, MDA-MB-231)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
96-well plates
-
Test compounds (this compound derivatives) and control drug (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and the control drug. Include a vehicle control (DMSO). Incubate for 48 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Carbonic Anhydrase IX Inhibition Assay
This protocol describes a stopped-flow, pH-indicator method to determine the inhibitory activity of compounds against CA IX.
Materials:
-
Recombinant human carbonic anhydrase IX
-
Buffer solution (e.g., Tris-HCl)
-
pH indicator (e.g., p-nitrophenol)
-
Substrate (CO₂)
-
Test compounds
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Pre-incubation: Pre-incubate the enzyme with various concentrations of the test compound in the buffer at a specific temperature.
-
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated solution in the stopped-flow instrument.
-
Monitoring the Reaction: Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ causes a pH drop.
-
Data Analysis: Determine the initial rate of the enzymatic reaction. Calculate the percentage of inhibition for each compound concentration. The IC50 value is determined from the dose-response curve.
Visualizing the Concepts: Diagrams
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Experimental workflow for synthesis and evaluation.
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
Future Directions
The research into this compound and its derivatives is still in its early stages, but the initial findings are highly encouraging. Future work should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to optimize its activity for specific applications.
-
Mechanism of Action Studies: In-depth investigation into the specific molecular targets and signaling pathways affected by these compounds. For instance, exploring their potential to modulate pathways like PI3K/Akt, which is frequently dysregulated in cancer, could reveal new therapeutic avenues.
-
In Vivo Studies: Evaluation of the most promising derivatives in animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Development of Novel Biosensors and Molecular Electronic Devices: Leveraging the unique properties of this compound to create highly sensitive and selective biosensors and to explore its potential in next-generation electronic components.
By providing this comparative guide, we aim to stimulate further research and collaboration in unlocking the full potential of this compound and its derivatives.
References
- 1. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 2. Structure-Property Relation in Self-Assembled Monolayers: Electrostatic Engineering, Charge Transport Properties, and Thermal Stability - heiDOK [archiv.ub.uni-heidelberg.de]
- 3. Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Mercaptobenzamide: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Treat 4-Mercaptobenzamide as a hazardous chemical waste. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation. Follow all local, state, and federal regulations for hazardous waste disposal. Never dispose of this compound down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Hazard and Exposure Data
| Chemical | CAS Number | GHS Hazard Statements | NIOSH Recommended Exposure Limit (REL) | OSHA Permissible Exposure Limit (PEL) |
| This compound | 59177-46-7 | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | Not Established | Not Established |
| Benzenethiol (Reference) | 108-98-5 | - | C 0.1 ppm (0.5 mg/m³) [15-minute][1] | - |
Note: The absence of established exposure limits for this compound does not imply it is safe. Always handle with appropriate personal protective equipment (PPE) and engineering controls.
Experimental Protocols for Waste Disposal
The following protocol outlines the step-by-step procedure for the safe disposal of solid this compound waste from a laboratory setting. This procedure ensures the waste is properly segregated, contained, labeled, and stored prior to collection by a licensed hazardous waste disposal contractor.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE):
-
Nitrile gloves
-
Safety goggles or face shield
-
Lab coat
-
-
Designated solid hazardous waste container (chemically compatible, e.g., a clean, dry, and sealable polyethylene or glass container)
-
Hazardous waste labels
-
Permanent marker
-
Secondary containment bin
Procedure:
-
Waste Identification and Segregation:
-
Identify the waste as solid this compound.
-
Do not mix this compound waste with other chemical waste streams, especially strong oxidizing agents, to prevent potentially hazardous reactions.
-
Keep solid waste separate from liquid waste.
-
-
Container Selection and Preparation:
-
Select a clean, dry, and leak-proof container that is chemically compatible with this compound. The original product container is often a suitable choice if it is in good condition.
-
Ensure the container has a secure, tight-fitting lid.
-
-
Waste Collection:
-
Carefully transfer the solid this compound waste into the designated hazardous waste container.
-
Minimize the generation of dust during transfer by handling the material gently. If possible, perform this task in a fume hood.
-
Contaminated materials, such as weighing paper or gloves, should also be placed in the designated solid hazardous waste container.
-
-
Labeling the Waste Container:
-
As soon as the first portion of waste is added to the container, affix a hazardous waste label.
-
Using a permanent marker, clearly fill out the label with the following information:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound"
-
The date accumulation of waste began.
-
The specific hazards associated with the chemical (e.g., "Harmful," "Irritant").
-
The name and contact information of the principal investigator or laboratory supervisor.
-
The laboratory room number.
-
-
-
Temporary Storage in the Laboratory:
-
Securely close the lid of the waste container.
-
Place the sealed container in a designated satellite accumulation area for hazardous waste. This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Store the container in a secondary containment bin to prevent the spread of material in case of a spill.
-
Ensure the storage area is away from sources of ignition and incompatible chemicals.
-
-
Arranging for Disposal:
-
Once the container is full, or if the waste has been stored for the maximum allowable time according to your institution's policies (typically 90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 4-Mercaptobenzamide
Essential Safety and Handling Guide for 4-Mercaptobenzamide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 59177-46-7
-
Molecular Formula: C₇H₇NOS
Primary Hazards: this compound is classified as an irritant and poses the following risks[1]:
-
Harmful if swallowed
-
Harmful in contact with skin
-
Causes skin irritation
-
Causes serious eye irritation
-
Harmful if inhaled
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the required PPE for various laboratory activities.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Gloves: Nitrile or other chemical-resistant gloves. - Eye Protection: Safety glasses with side shields or safety goggles. - Respiratory Protection: N95 or higher-rated dust mask or work in a certified chemical fume hood. - Lab Coat: Standard laboratory coat. |
| Dissolving and Solution Handling | - Gloves: Nitrile or other chemical-resistant gloves. - Eye Protection: Safety goggles or a face shield in addition to safety glasses. - Respiratory Protection: Work in a certified chemical fume hood. - Lab Coat: Chemical-resistant lab coat or apron over a standard lab coat. |
| Running Reactions and Work-up | - Gloves: Nitrile or other chemical-resistant gloves. - Eye Protection: Safety goggles and a face shield. - Respiratory Protection: All manipulations must be performed in a certified chemical fume hood. - Lab Coat: Chemical-resistant lab coat or apron. |
| Waste Disposal | - Gloves: Nitrile or other chemical-resistant gloves. - Eye Protection: Safety goggles. - Respiratory Protection: Work in a well-ventilated area or a chemical fume hood. - Lab Coat: Standard laboratory coat. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and available.
-
Locate the nearest safety shower and eyewash station before beginning work.
-
Prepare all necessary equipment and reagents to minimize movement and potential for spills.
-
Designate a specific area for handling this compound to avoid cross-contamination.
2. Weighing and Transfer:
-
Perform all weighing and transfers of solid this compound within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust particles.
-
Use a spatula for transfers and avoid creating dust.
-
Close the container tightly immediately after use.
3. Dissolving and Solution Preparation:
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating mantle and ensure proper ventilation.
-
Keep containers with solutions of this compound covered when not in immediate use.
4. Reaction and Post-Reaction Handling:
-
Conduct all reactions in a certified chemical fume hood.
-
Use appropriate glassware and ensure all connections are secure.
-
After the reaction is complete, allow the mixture to cool to room temperature before work-up.
Emergency Procedures
1. Skin Contact:
-
Immediately remove contaminated clothing.
-
Rinse the affected skin area with copious amounts of water for at least 15 minutes.
-
Seek medical attention if irritation persists[2].
2. Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[2].
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.
3. Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention if symptoms persist.
4. Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
5. Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
For large spills, contact your institution's environmental health and safety (EHS) department immediately.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Solid Waste:
-
Collect any solid waste, including contaminated weighing paper and spatulas, in a designated, sealed, and clearly labeled hazardous waste container.
2. Liquid Waste:
-
Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
3. Empty Containers:
-
Triple rinse empty containers with a suitable solvent.
-
Collect the rinsate as hazardous liquid waste.
-
Deface the label on the empty container before disposal according to institutional guidelines.
4. Contaminated PPE:
-
Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.
-
Non-disposable contaminated clothing should be decontaminated or disposed of as hazardous waste.
Consult your institution's EHS department for specific guidelines on hazardous waste disposal.
Visual Workflow and Safety Diagrams
The following diagrams illustrate the standard operating procedure for handling this compound and the logical steps for emergency response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
